(+)-allo-Octopine chemical structure and molecular weight
Executive Summary (+)-allo-Octopine (CAS: 63358-47-4) is a rare opine stereoisomer belonging to the -(1-carboxyethyl)arginine family.[1] It is the diastereomer of the more common (+)-octopine , a secondary metabolite pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(+)-allo-Octopine (CAS: 63358-47-4) is a rare opine stereoisomer belonging to the
-(1-carboxyethyl)arginine family.[1] It is the diastereomer of the more common (+)-octopine , a secondary metabolite produced in plant crown gall tumors induced by Agrobacterium tumefaciens. While octopine is synthesized by the enzyme octopine synthase (Ocs) and features a D-alanine moiety condensed with L-arginine, (+)-allo-octopine is characterized by an L-alanine moiety condensed with L-arginine. This subtle stereochemical inversion at the pyruvate-derived chiral center significantly alters its biological recognition, making it a competitive inhibitor of octopine transport and catabolism systems.
Part 1: Chemical Structure and Stereochemistry[2]
Structural Definition
The core structure of (+)-allo-octopine consists of L-arginine condensed with pyruvic acid at the
-amino group. The critical distinction between octopine and allo-octopine lies in the chirality of the carbon atom derived from the keto acid (pyruvate).
The diagram below illustrates the stereochemical connectivity of (+)-allo-octopine.
Caption: Structural logic of (+)-allo-Octopine showing the L,L-configuration of the condensed amino acid moieties.
Part 2: Biosynthesis and Biological Context
The Opine Concept
Opines are low-molecular-weight compounds secreted by plant tumors (crown galls) infected by Agrobacterium tumefaciens. The bacteria transfer a segment of DNA (T-DNA) into the plant genome, which encodes enzymes (opine synthases) that force the plant to synthesize these compounds. The bacteria then use these opines as a specific source of carbon and nitrogen.
Biosynthetic Pathway
While Octopine Synthase (Ocs) is the primary enzyme encoded by octopine-type plasmids (e.g., pTiAch5), it stereoselectively produces (+)-octopine (D,L-form). (+)-allo-Octopine is not the primary product of Ocs. However, it can arise through:
Low-fidelity enzymatic side reactions: Under high substrate concentrations, Ocs may produce trace amounts of the allo-isomer.
Chemical equilibration: Spontaneous epimerization over time or under specific pH conditions.
Alternative Synthases: Certain Arthrobacter or Agrobacterium strains may possess dehydrogenases with altered stereospecificity.
The reaction is a reductive condensation requiring NADH/NADPH.
Caption: Biosynthetic pathway of octopines via reductive condensation. The dashed line indicates the formation of the allo-isomer.
Part 3: Chemical Synthesis and Purification Protocol
Since biological production favors the D,L-isomer, chemical synthesis followed by chromatographic separation is the standard method for obtaining pure (+)-allo-octopine for research.
Synthesis Protocol: Reductive Amination
This method produces a diastereomeric mixture of octopine and allo-octopine.
Reagents:
L-Arginine (free base)
Pyruvic acid (or Methyl Pyruvate)
Sodium Cyanoborohydride (
) or Palladium on Carbon (Pd/C) with .
Solvent: Phosphate buffer (pH 7.0) or Methanol/Water.[1]
Step-by-Step Methodology:
Condensation: Dissolve L-arginine (10 mmol) and pyruvic acid (15 mmol) in 50 mL of phosphate buffer (pH 7.0). Stir at room temperature for 1 hour to allow Schiff base formation.
Reduction: Add
(15 mmol) slowly to the mixture. Stir for 18-24 hours. The hydride donor reduces the imine bond, locking the structure.
Note: The reduction creates a new chiral center at the pyruvate carbon. Since the approach is not stereospecific, both (R) and (S) configurations are formed, yielding a mixture of Octopine (D,L) and Allo-octopine (L,L).
Quenching: Acidify the solution with dilute HCl to destroy excess hydride.
Purification: Separation of Diastereomers
Because octopine and allo-octopine are diastereomers (not enantiomers), they have different physical properties and can be separated by Ion Exchange Chromatography.
Protocol:
Resin Preparation: Use Dowex 50W-X8 (cation exchange resin) in the
form. Pack a column ( cm).
Loading: Apply the crude reaction mixture to the column.
Elution Gradient: Elute with a linear gradient of Pyridine-Formate buffer or dilute HCl (0.1 M to 1.0 M).
Fraction Analysis: Collect fractions. The diastereomers will elute at slightly different retention times due to differences in pKa and hydrodynamic volume.
Detection: Use Sakaguchi reaction (specific for guanidines) or HPLC monitoring.
Crystallization: Pool fractions containing the allo-isomer. Lyophilize and recrystallize from aqueous ethanol to obtain (+)-allo-octopine.
Part 4: Analytical Characterization
To validate the identity of (+)-allo-octopine and distinguish it from (+)-octopine, researchers must use high-resolution analytical techniques.
NMR Spectroscopy
Diastereomers exhibit distinct NMR shifts, particularly for protons near the chiral centers.[2]
1H NMR (D2O): Focus on the methyl doublet (alanine moiety) and the methine quartet (alanine
-H).
Differentiation: The chemical shift of the alanine methyl group will differ by approximately 0.02 - 0.05 ppm between the allo and standard forms due to the different magnetic environments created by the arginine side chain.
Differentiation: (+)-allo-octopine typically elutes separately from (+)-octopine. Co-injection with an authentic standard of (+)-octopine is recommended to confirm the elution order (allo usually elutes differently depending on the specific buffer pH).
References
ChemicalBook. (+)-ALLO-OCTOPINE CAS#: 63358-47-4.[1] Chemical Properties and Supplier Data.
National Institutes of Health (NIH) - PubChem. Octopine (Compound Summary).
Montoya, A. L., et al. (1977). Octopine and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells. Journal of Bacteriology.
Tempé, J., & Goldmann, A. (1982). Occurrence and biosynthesis of opines. In Molecular Biology of Plant Tumors. Academic Press.
The Biological Role of (+)-allo-Octopine in Agrobacterium tumefaciens: A Technical Guide to Opine Biology, Quorum Sensing, and Analytical Methodologies
Executive Summary The pathogenesis of Agrobacterium tumefaciens is defined by the "opine concept," a paradigm of evolutionary niche construction[1]. By transferring a segment of its Tumor-Inducing (Ti) plasmid (the T-DNA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pathogenesis of Agrobacterium tumefaciens is defined by the "opine concept," a paradigm of evolutionary niche construction[1]. By transferring a segment of its Tumor-Inducing (Ti) plasmid (the T-DNA) into the nuclear genome of a host plant, A. tumefaciens genetically engineers the plant to produce novel metabolites called opines. These opines serve as exclusive carbon, nitrogen, and energy sources for the colonizing bacteria, while simultaneously acting as chemical signals that trigger the conjugal transfer of the Ti plasmid.
Among these, octopine is the canonical opine. While the natural plant-derived metabolite is D-(+)-octopine, its diastereomer, (+)-allo-octopine , plays a critical biological and analytical role in defining the stereospecificity of bacterial transport systems and serves as an indispensable internal standard in modern mass spectrometry. This whitepaper synthesizes the mechanistic biology of the octopine regulon, its intersection with quorum sensing, and provides self-validating experimental protocols for opine quantification.
Stereochemistry: D-(+)-Octopine vs. (+)-allo-Octopine
Opines are secondary amines formed by the reductive condensation of an amino acid with a keto acid. Octopine is specifically derived from L-arginine and pyruvate[2]. Because the reduction of the imine intermediate creates a new chiral center at the propionate moiety, stereoisomerism is a critical factor in biological recognition.
D-(+)-Octopine : The naturally occurring isomer synthesized by the plant-expressed Octopine Synthase (OCS). It possesses the D-configuration at the propionate moiety (
-(D-1-carboxyethyl)-L-arginine).
(+)-allo-Octopine : The diastereomer possessing the L-configuration at the propionate moiety (
-(L-1-carboxyethyl)-L-arginine). While rarely produced in high quantities by crown galls, it is synthesized by specific NAD+-dependent opine dehydrogenases found in soil bacteria like Arthrobacter spp.[3].
In Agrobacterium research, (+)-allo-octopine is utilized as a stereospecific probe. The A. tumefaciens uptake machinery (Occ permease) and catabolic enzymes (octopine oxidase) are highly tuned to the D-(+)-isomer[4]. By utilizing (+)-allo-octopine in competitive binding assays, researchers can map the active site constraints of the Occ regulon. Furthermore, its identical ionization efficiency but distinct chromatographic behavior makes it the ultimate internal standard for LC-MS/MS quantification.
Molecular Mechanisms of the Octopine Regulon
Biosynthesis in Planta and Enzyme Promiscuity
Upon T-DNA integration, the plant cell expresses Octopine Synthase (OCS). OCS utilizes plant-derived NADH/NADPH to condense arginine and pyruvate[5]. Recent structural and biochemical studies reveal that OCS exhibits remarkable substrate promiscuity. It can utilize S-methylmethionine (SMM) to produce a novel opine called sulfonopine[5]. This is a profound evolutionary adaptation, providing A. tumefaciens with an exclusive source of sulfur—an essential element—during host colonization[5].
Bacterial Uptake and Catabolism
Opines secreted into the rhizosphere are actively transported into A. tumefaciens via the Occ permease, an ABC-type transporter encoded by the occ operon on the Ti plasmid[4]. Once internalized, octopine binds to OccR , a LysR-type transcriptional regulator. In the absence of octopine, OccR binds to the occ promoter and induces a sharp DNA bend, repressing transcription. Upon binding octopine, OccR undergoes a conformational shift that relaxes this DNA bend, allowing RNA polymerase to access the promoter and transcribe the catabolic enzymes required to cleave octopine back into arginine and pyruvate[4].
Quorum Sensing and Conjugal Transfer
The biological role of octopine extends beyond nutrition; it is the master switch for horizontal gene transfer. The occ operon also encodes TraR , a quorum-sensing receptor[5]. TraR requires a co-activator: the autoinducer 3-oxo-C8-HSL (synthesized by TraI)[5].
This creates a brilliant dual-gated biological circuit:
Environmental Gate (Octopine) : Ensures conjugation only occurs in the nutrient-rich environment of a crown gall tumor.
Density Gate (3-oxo-C8-HSL) : Ensures conjugation only occurs when the bacterial population density is high enough to make plasmid transfer efficient.
Fig 1: Octopine signaling pathway driving Ti plasmid conjugation and occ operon activation.
Quantitative Data and Genetic Architecture
To facilitate experimental design, the biochemical properties of the octopine stereoisomers and the genetic architecture of the regulon are summarized below.
Table 1: Biochemical Properties of Octopine Stereoisomers
Property
D-(+)-Octopine
(+)-allo-Octopine
Chemical Name
-(D-1-carboxyethyl)-L-arginine
-(L-1-carboxyethyl)-L-arginine
Biological Source
Crown gall tumors (A. tumefaciens)
Synthetic / Soil Arthrobacter spp.
Role in Pathogenesis
Primary nutrient & signaling molecule
Non-inducing competitive analog
Occ Permease Affinity
High (Natural Substrate)
Low / Competitive Inhibitor
Table 2: Key Genetic Components of the Octopine Regulon
Gene / Operon
Genomic Location
Biological Function
ocs
T-DNA (Integrated in Plant)
Octopine Synthase; reductively condenses arginine and pyruvate.
occ operon
Ti Plasmid (Bacterial)
Encodes Occ permease (uptake) and octopine oxidase (catabolism).
occR
Ti Plasmid (Bacterial)
LysR-type regulator; activates occ operon upon binding D-(+)-octopine.
traR
Ti Plasmid (Bacterial)
Quorum sensing receptor; initiates conjugation when bound to 3-oxo-C8-HSL.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, ensuring data integrity requires protocols that validate themselves against matrix effects and degradation. The following protocol utilizes (+)-allo-octopine as an internal standard for the absolute quantification of tumor-derived opines.
Protocol 1: Absolute Quantification of Octopine via HILIC-LC-MS/MS
Rationale & Causality: Standard reversed-phase (C18) liquid chromatography fails to retain highly polar opines, causing them to elute in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by partitioning analytes into an aqueous layer on the stationary phase. (+)-allo-octopine is used as the internal standard because it is chemically identical to D-(+)-octopine (experiencing the exact same matrix effects during electrospray ionization) but is chromatographically resolved on chiral or optimized HILIC columns.
Step-by-Step Methodology:
Tissue Quenching: Harvest 50 mg of crown gall tissue and immediately snap-freeze in liquid nitrogen.
Causality: Halts all enzymatic activity, preventing endogenous plant proteases or oxidases from degrading the opine pool prior to extraction.
Extraction & Spiking: Grind the tissue into a fine powder over dry ice. Add 500 µL of ice-cold extraction buffer (80% Methanol / 20% Water) spiked with exactly 1.0 µM of (+)-allo-octopine (Internal Standard).
Causality: 80% Methanol efficiently precipitates large proteins while extracting polar metabolites. The early addition of the internal standard corrects for any volumetric losses during downstream processing.
Clarification: Vortex for 5 minutes at 4°C, then centrifuge at 14,000 × g for 10 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.
Causality: Removes insoluble debris that would otherwise clog the HILIC column frit and degrade column lifespan.
LC-MS/MS Analysis: Inject 2 µL onto a HILIC column (e.g., SeQuant ZIC-pHILIC) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for octopine (
247.1 70.1).
Data Validation: Calculate the absolute concentration of D-(+)-octopine by comparing its peak area to the peak area of the (+)-allo-octopine internal standard.
Self-Validation Check: Run a matrix blank (uninfected plant tissue) spiked with (+)-allo-octopine to confirm the absence of endogenous isobaric interferences.
Fig 2: LC-MS/MS workflow for opine quantification using (+)-allo-octopine as an internal standard.
References
Agrobacterium tumefaciens can Obtain Sulfur from an Opine that is Synthesized by Octopine Synthase Using S-methylmethionine as a Substrate.National Institutes of Health (PMC).
Opine utilization by Agrobacterium spp.: octopine-type Ti plasmids encode two pathways for mannopinic acid degradation.National Institutes of Health (PMC).
Opine transport genes in the octopine (occ) and nopaline (noc) catabolic regions in Ti plasmids of Agrobacterium tumefaciens.ASM Journals.
A new NAD+-dependent opine dehydrogenase from Arthrobacter sp. strain 1C.ASM Journals.
The Understated Metabolite: A Technical Guide to the Natural Occurrence and Significance of Allo-Octopine in Marine Invertebrates
This guide provides an in-depth exploration of allo-octopine, a crucial but often overlooked metabolite in the anaerobic energy production of numerous marine invertebrates. For researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of allo-octopine, a crucial but often overlooked metabolite in the anaerobic energy production of numerous marine invertebrates. For researchers, scientists, and drug development professionals, understanding the nuances of allo-octopine's biosynthesis, physiological roles, and analytical detection is paramount for fields ranging from comparative physiology and marine biology to the discovery of novel bioactive compounds. This document moves beyond a superficial overview to deliver field-proven insights and detailed methodologies, ensuring a comprehensive understanding of this unique opine.
Introduction: Beyond Lactate - A World of Opines
In the realm of anaerobic metabolism, the lactate fermentation pathway in vertebrates is a well-established paradigm. However, many marine invertebrates have evolved alternative strategies to maintain redox balance and sustain ATP production during periods of oxygen deprivation.[1][2][3] These organisms utilize a class of compounds known as opines, which are formed through the reductive condensation of an amino acid and an α-keto acid.[1][4] Allo-octopine, a derivative of L-arginine and pyruvate, is a prominent member of this family, first isolated from octopus muscle.[5] Its accumulation under hypoxic or anoxic conditions underscores its critical role in the survival and physiological resilience of these animals.[2][6]
This guide will dissect the biochemical intricacies of allo-octopine, from the enzymatic machinery responsible for its synthesis to its functional significance in the organism's metabolic landscape. Furthermore, we will provide a practical overview of the analytical techniques available for its detection and quantification, equipping researchers with the necessary tools for its study.
The Engine of Anaerobiosis: Octopine Dehydrogenase
The synthesis of allo-octopine is catalyzed by a single enzyme: D-octopine dehydrogenase (ODH) (EC 1.5.1.11).[1][7] This NAD+/NADH-dependent enzyme plays a role analogous to lactate dehydrogenase in vertebrates, facilitating the regeneration of NAD+ required for continued glycolytic flux.[1][2][3]
Enzymatic Reaction and Mechanism
The reversible reaction catalyzed by ODH is as follows:
The reaction proceeds through a reductive condensation mechanism. The binding of NADH to the enzyme induces a conformational change, creating a binding site for L-arginine.[1] The subsequent binding of the guanidinium group of L-arginine triggers a further conformational change, bringing the substrates into close proximity for the reaction to occur.[1]
Structural and Functional Insights
Octopine dehydrogenase is a monomeric enzyme with a molecular weight of approximately 38-42 kDa.[1][8] It possesses a two-domain structure, with an N-terminal Rossmann fold for cofactor (NADH) binding and a C-terminal domain responsible for substrate binding.[4] The specificity for L-arginine is conferred by a negatively charged pocket that accommodates the positively charged guanidinium side-chain.[1]
The evolutionary trajectory of ODH in marine invertebrates appears to have favored increasing specificity for L-arginine and pyruvate, correlating with the enzyme's growing importance in the rapid energy generation required for activities like burst swimming in cephalopods.[9]
Physiological Significance: A Key to Survival in Oxygen-Depleted Environments
The primary role of allo-octopine accumulation is to sustain anaerobic glycolysis during periods of intense muscular activity or environmental hypoxia.[2][3][4] By regenerating NAD+, the ODH pathway allows for the continued production of ATP through glycolysis when oxidative phosphorylation is limited.[2][3]
Maintaining Redox Balance and Intracellular pH
Unlike lactate accumulation, which can lead to a significant drop in intracellular pH (acidosis), the production of opines like allo-octopine has a less pronounced effect on pH.[2] This is a crucial advantage for marine invertebrates, allowing for prolonged periods of anaerobic metabolism without the detrimental effects of severe acidosis.[2]
A Temporary Energy Reserve
Allo-octopine can be considered a temporary metabolic sink for pyruvate and reducing equivalents. Once oxygen becomes available again, the ODH reaction can be reversed, regenerating pyruvate and L-arginine which can then be channeled back into aerobic metabolism. There is also evidence to suggest that octopine produced in muscle tissue can be transported via the bloodstream to other tissues to be used as an aerobic substrate.[10]
Distribution Across Marine Invertebrates
Octopine dehydrogenase activity is widespread among marine invertebrates, particularly in molluscs (bivalves, gastropods, and cephalopods), sipunculids, and coelenterates.[1][7] The levels of ODH activity often correlate with the species' lifestyle and tolerance to hypoxia. For instance, in cephalopods, ODH activity in mantle muscle is linked to their capacity to buffer the acidic byproducts of anaerobic metabolism.[7]
Analytical Methodologies for Allo-Octopine Detection and Quantification
The accurate detection and quantification of allo-octopine are essential for studying its physiological roles. A variety of analytical techniques have been developed, each with its own advantages and limitations.
Chromatographic Techniques
4.1.1 Thin-Layer Chromatography (TLC): TLC offers a simple and cost-effective method for the qualitative analysis of opines.[11] Reverse-phase TLC plates can be used to separate opines, which can then be visualized using specific staining reagents or biosensor strains.[11]
4.1.2 High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC provide high-resolution separation and sensitive quantification of opines. When coupled with mass spectrometry (MS), these techniques offer unparalleled specificity and sensitivity.[12] A UHPLC-ESI-QTOF-MS method has been successfully developed for the simultaneous detection of a wide range of opines in biological samples.[12]
Spectroscopic and Radiometric Methods
4.2.1 Colorimetric Assays: Colorimetric methods provide a straightforward approach for opine detection. For instance, a procedure involving reaction with phenanthrenequinone followed by heat treatment results in a red-purple pigment that can be quantified.[13] This method is sensitive to microgram quantities of opine.[13]
4.2.2 Radiometric Assays: Radiometric techniques, using precursors like [14C]arginine, offer high sensitivity for detecting opine synthesis, even in minute quantities.[14] The labeled octopine can be separated by two-dimensional chromatography and visualized by autoradiography.[14]
Experimental Protocols
4.3.1 Sample Preparation for Chromatographic Analysis:
Tissue Homogenization: Homogenize frozen tissue samples in a suitable extraction buffer (e.g., 80% methanol).
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
Supernatant Collection: Collect the supernatant containing the opines.
Drying and Reconstitution: Dry the supernatant under vacuum and reconstitute the residue in a solvent compatible with the chromatographic system.
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the HPLC or UHPLC system.
4.3.2 Octopine Dehydrogenase Activity Assay:
Tissue Extraction: Homogenize fresh or frozen tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
Centrifugation: Centrifuge the homogenate at high speed to obtain a clear supernatant (crude enzyme extract).
Assay Mixture: Prepare an assay mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.0), L-arginine, pyruvate, and NADH.
Initiate Reaction: Start the reaction by adding a small volume of the enzyme extract to the assay mixture.
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
Calculate Activity: Calculate the enzyme activity based on the rate of NADH oxidation and the protein concentration of the extract.
Visualization of Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the allo-octopine biosynthetic pathway and a typical experimental workflow for its analysis.
Caption: Biosynthetic pathway of allo-octopine from glycolysis-derived pyruvate and L-arginine.
Caption: A typical experimental workflow for the extraction and analysis of allo-octopine.
Quantitative Data Summary
The concentration of opines, including allo-octopine, can vary significantly depending on the species, tissue type, and the duration and intensity of anaerobic stress. The following table provides a conceptual summary of expected relative changes in key metabolites during a transition from aerobic to anaerobic conditions in a typical marine mollusc.
Metabolite
Aerobic Conditions (Relative Concentration)
Anaerobic Conditions (Relative Concentration)
Rationale
Pyruvate
Low to Moderate
Decreases
Rapidly consumed in the ODH reaction.
L-Arginine
High
Decreases
A primary substrate for allo-octopine synthesis.
Allo-Octopine
Very Low / Undetectable
High
Accumulates as a major end product of anaerobic glycolysis.
ATP
High
Decreases
Glycolysis provides a lower ATP yield than oxidative phosphorylation.
NADH/NAD+ Ratio
Low
Increases initially, then stabilized by ODH activity
ODH regenerates NAD+ to maintain redox balance.
Future Directions and Drug Development Implications
The study of allo-octopine and its associated metabolic pathways in marine invertebrates opens up several avenues for future research and potential applications. The unique enzymatic machinery, such as ODH, could be a target for developing species-specific parasiticides or for understanding metabolic adaptations in extreme environments. Furthermore, the diverse array of natural products from marine invertebrates, which have already yielded numerous bioactive compounds, may include novel opine-related molecules with therapeutic potential.[15][16] A deeper understanding of the physiological roles of these compounds is a critical first step in exploring their pharmacological applications.
Conclusion
Allo-octopine is more than just a metabolic curiosity; it is a testament to the remarkable evolutionary adaptations of marine invertebrates to their often-challenging environments. Its synthesis via octopine dehydrogenase is a cornerstone of their anaerobic metabolic strategy, enabling them to thrive in conditions that would be lethal to many other organisms. For researchers in marine biology, comparative physiology, and drug discovery, a thorough understanding of allo-octopine's biochemistry and physiology is not only fundamentally important but also holds the potential for novel scientific and therapeutic advancements. The methodologies and insights provided in this guide serve as a robust foundation for future investigations into this fascinating and vital metabolite.
Maille, M. (1983). A radiotechnique suitable for the detection of octopine synthesis in crown-gall tissues grown in vitro. Analytical Biochemistry, 134(1), 133-136. [Link]
Mzid, R., et al. (2021). Development and validation of a UHPLC-ESI-QTOF mass spectrometry method to analyze opines, plant biomarkers of crown gall or hairy root diseases. Journal of Chromatography B, 1162, 122485. [Link]
The Properties and Functions of Alanopine Dehydogenase and Octopine Dehydrogenase from the Pedal Retractor Muscle of Strombidae (Class Gastropoda) - ScholarSpace. [Link]
Detection and quantitation of octopine in normal plant tissue and in crown gall tumors. [Link]
Yang, N. S., et al. (1987). Detection of opines by colorimetric assay. Analytical Biochemistry, 160(2), 342-345. [Link]
Harcet, M., et al. (2013). Opine dehydrogenases in marine invertebrates. Biochemical Genetics, 51(9-10), 666-676. [Link]
Opine Dehydrogenases in Marine Invertebrates | Request PDF - ResearchGate. [Link]
Hochachka, P. W., et al. (1977). Octopine as an End Product of Anaerobic Glycolysis in the Chambered Nautilus. Science, 195(4273), 72-74. [Link]
Thin-layer chromatography (TLC) analysis of opines using the biosensor... - ResearchGate. [Link]
(PDF) Octopine metabolism in Sepia officinalis: Effect of hypoxia and metabolite loads on the blood levels of octopine and related compounds - ResearchGate. [Link]
SUBSTRATE SPECIFICITIES OF OCTOPINE DEHYDROGENASES FROM MARINE INVERTEBRATES | The Storey Lab. [Link]
Marine Invertebrate Natural Products for Anti-Inflammatory and Chronic Diseases - PMC. [Link]
Antifouling Compounds from Marine Invertebrates - PMC. [Link]
Opine Metabolism and Allo-Octopine Degradation Pathways: A Mechanistic and Methodological Whitepaper
Executive Summary The metabolic reprogramming of host organisms by bacterial pathogens represents one of the most sophisticated evolutionary adaptations in nature. In the context of Agrobacterium tumefaciens, this reprog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The metabolic reprogramming of host organisms by bacterial pathogens represents one of the most sophisticated evolutionary adaptations in nature. In the context of Agrobacterium tumefaciens, this reprogramming is governed by the "opine concept." By transferring a segment of its tumor-inducing (Ti) plasmid into plant cells, Agrobacterium forces the host to synthesize opines—unique amino acid derivatives that serve as an exclusive carbon and nitrogen source for the inciting bacteria.
This whitepaper provides an in-depth technical analysis of opine metabolism, with a specific focus on the degradation pathways of octopine and its stereoisomer, allo-octopine. Designed for researchers and drug development professionals, this guide dissects the enzymatic cascades, structural biochemistry, and self-validating experimental workflows required to study these complex metabolic networks.
The "Opine Concept" and Pathogenic Reprogramming
Agrobacterium tumefaciens is a soil-dwelling phytopathogen responsible for crown gall disease. The pathogenesis is driven by the precise recognition of plant-derived chemical signals, which activate bacterial virulence genes[1]. This activation leads to the transfer and integration of Transferred DNA (T-DNA) from the Ti plasmid into the plant's nuclear genome[1].
Once integrated, the T-DNA forces the plant to overproduce growth hormones (auxins and cytokinins) and opines[1]. Opines are not naturally produced by uninfected plants; they are synthesized strictly to feed the Agrobacterium and to act as signaling molecules that activate quorum sensing (QS) and conjugal transfer of the Ti plasmid[1]. The genes responsible for opine uptake and catabolism are located in the non-transferrable region of the Ti plasmid (e.g., the occ region for octopine-type plasmids)[1].
Biochemical Architecture: Octopine vs. Allo-Octopine
Opines of the octopine family are formed via the reductive condensation of an amino acid with a keto acid (typically pyruvate or
-ketoglutarate)[2]. The stereochemistry of these molecules is critical, as the catabolic enzymes encoded by the Ti plasmid exhibit strict substrate specificity.
Octopine: Synthesized from L-arginine and pyruvate. Its chemical structure is
-(D-1-carboxyethyl)-L-arginine.
Allo-octopine: A stereoisomer synthesized from D-arginine and pyruvate, resulting in
-(D-1-carboxyethyl)-D-arginine. Certain bacterial opine dehydrogenases exhibit differential kinetic affinities for these stereoisomers, making them valuable targets for studying chiral enzyme specificity[3].
The Catabolic Cascade: From Opine to Glutamate
The complete catabolism of octopine and allo-octopine involves a highly regulated enzymatic cascade that breaks down the opine into central metabolites (glutamate and pyruvate) while safely managing nitrogen release.
Oxidative Cleavage (OoxA/OoxB): The first step in degradation is the oxidative cleavage of the opine into its constituent amino acid (L- or D-arginine) and pyruvate[4]. This reaction is catalyzed by a membrane-bound opine oxidase complex consisting of two subunits, OoxA and OoxB[4]. These proteins contain motifs for binding flavin adenine dinucleotide (FAD) or NAD(P)+, though their in vitro activity is independent of added cofactors[4][5].
Arginine Hydrolysis (ArcA): The liberated arginine is highly basic and nitrogen-rich. It is immediately converted to ornithine and urea by arginase, encoded by the arcA gene[6][7].
Ornithine Cyclodeamination (Ocd): To prevent the toxic accumulation of ammonia and funnel the carbon backbone toward the TCA cycle, ornithine cyclodeaminase (encoded by ocd and arcB) converts ornithine directly into proline and ammonia[6][7].
Proline Oxidation (PutA): Finally, proline dehydrogenase (encoded by putA) converts proline to glutamate, which can be readily utilized for energy and biosynthesis[6][7].
Enzymatic cascade of allo-octopine/octopine degradation to glutamate in Agrobacterium.
Quantitative Enzymatic Profiling
Understanding the kinetic parameters of opine oxidases is crucial for developing inhibitors or engineering synthetic biological circuits. The table below summarizes the substrate specificities of the Ti plasmid-encoded oxidases[4].
Enzyme Complex
Primary Substrate
(mM)
Ratio (Nopaline:Octopine)
Subcellular Localization
Octopine Oxidase (OoxA/B)
Octopine
~1.0
Barely detectable with Nopaline
Membrane-bound
Nopaline Oxidase (NoxA/B)
Nopaline
~1.1
5:1
Membrane-bound
Chimeric (OoxB-NoxA)
Octopine/Nopaline
N/A
~1:1 (Similar rates)
Membrane-bound
Note: The subunits from the occ and noc regions are exchangeable. Chimeric enzymes demonstrate that both subunits contribute to substrate specificity[4].
To rigorously study opine metabolism, experimental designs must account for the unique biochemical properties of these molecules and the membrane-bound nature of their catabolic enzymes.
Protocol 1: LC-MS/MS Quantification of Polar Opines
Causality: Opines are highly polar amino acid derivatives that elute in the void volume of standard reverse-phase (C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is required for proper retention and separation.
Self-Validation: Plant matrices cause significant ion suppression in mass spectrometry. Spiking samples with a heavy-isotope internal standard prior to extraction ensures that any signal loss is mathematically corrected, validating the quantitative output.
Step-by-Step Methodology:
Tissue Lysis & Quenching: Flash-freeze 50 mg of crown gall tissue in liquid nitrogen to immediately halt enzymatic degradation. Pulverize into a fine powder.
Internal Standard Addition: Spike the powder with 10
L of -L-arginine (10 M) to act as an internal standard for extraction efficiency.
Extraction: Add 500
L of ice-cold 80% Methanol/20% Water. Rationale: Methanol precipitates large structural proteins and degradative enzymes while keeping polar opines in solution.
Centrifugation: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
HILIC Separation: Inject 2
L onto a HILIC column (e.g., SeQuant ZIC-HILIC). Use a gradient of Acetonitrile (Mobile Phase A) and 10 mM Ammonium Formate pH 3.0 (Mobile Phase B).
MRM Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g.,
247 174 for octopine) using a triple quadrupole mass spectrometer.
Self-validating LC-MS/MS workflow for the extraction and quantification of polar opines.
Protocol 2: In Vitro Opine Oxidase Activity Assay
Causality: OoxA and OoxB are strictly membrane-bound; detergent solubilization leads to a complete loss of enzyme activity[4]. Therefore, assays must be performed on intact membrane vesicles isolated via ultracentrifugation. Because the natural electron acceptor remains unclear[4], an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) must be used.
Self-Validation: The assay must be run in parallel with a Ti-plasmid cured A. tumefaciens strain (e.g., C58C1). This negative control ensures that any observed DCPIP reduction is exclusively due to the plasmid-encoded Oox activity, ruling out background chromosomal reductases.
Step-by-Step Methodology:
Cell Culture: Grow wild-type A. tumefaciens (e.g., Ach5) and a Ti-cured control strain in minimal medium supplemented with 5 mM octopine to induce the occ operon[6].
Lysis: Harvest cells, resuspend in 50 mM Tris-HCl (pH 7.5), and lyse via French press or sonication.
Membrane Isolation: Remove unbroken cells by centrifuging at 10,000 x g for 15 minutes. Ultracentrifuge the supernatant at 100,000 x g for 1 hour to pellet the membrane fraction.
Resuspension: Gently resuspend the membrane pellet in 50 mM Tris-HCl (pH 7.5) without detergents.
Reaction Setup: In a spectrophotometer cuvette, combine 50
g of membrane protein, 0.1 mM DCPIP, and 50 mM Tris-HCl.
Initiation & Measurement: Initiate the reaction by adding 5 mM octopine (or allo-octopine). Monitor the decrease in absorbance at 600 nm (reduction of DCPIP) over 10 minutes. Subtract the rate of the Ti-cured control to determine specific Oox activity.
Conclusion
The degradation of allo-octopine and octopine by Agrobacterium tumefaciens is a masterclass in pathogenic metabolic engineering. By utilizing a highly specific, membrane-bound oxidase system coupled with a rapid nitrogen-assimilation cascade, the bacteria efficiently convert plant-derived opines into central metabolites. Understanding these pathways—and employing rigorous, self-validating analytical techniques to study them—provides critical insights into horizontal gene transfer, host-pathogen interactions, and the development of novel anti-virulence therapeutics.
References
1.[4] Zanker, H., et al. "Octopine and nopaline oxidases from Ti plasmids of Agrobacterium tumefaciens: molecular analysis, relationship, and functional characterization." National Center for Biotechnology Information (NCBI). 4
2.[6] Cho, K., et al. "Transcriptional regulation and locations of Agrobacterium tumefaciens genes required for complete catabolism of octopine." National Center for Biotechnology Information (NCBI). 6
3.[7] Cho, K., et al. "Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of octopine." ASM Journals. 7
4.[1] Hao, G., et al. "Agrobacterium tumefaciens responses to plant-derived signaling molecules." National Center for Biotechnology Information (NCBI). 1
5.[5] UniProt Consortium. "Opine oxidase subunit A - Agrobacterium tumefaciens (strain Ach5)." UniProtKB. 5
6.[2] Kato, K., et al. "Characterization of Flavin-Containing Opine Dehydrogenase from Bacteria." PLOS One. 2
7.[3] Asano, Y., et al. "A new NAD+-dependent opine dehydrogenase from Arthrobacter sp. strain 1C." ASM Journals. 3
Thermodynamic Stability and Stereochemical Profiling of (+)-allo-Octopine vs. D-Octopine: A Technical Guide
Opines represent a unique class of secondary metabolites—N-alkylated amino acid derivatives—that serve as critical biomarkers in both marine biology and plant pathology. Among these, octopine is the most extensively stud...
Author: BenchChem Technical Support Team. Date: March 2026
Opines represent a unique class of secondary metabolites—N-alkylated amino acid derivatives—that serve as critical biomarkers in both marine biology and plant pathology. Among these, octopine is the most extensively studied, functioning as an anaerobic end-product in marine invertebrates and a carbon/nitrogen sink in Agrobacterium tumefaciens-induced crown gall tumors[1].
For researchers and drug development professionals engineering synthetic opine derivatives or studying their metabolic pathways, understanding the thermodynamic stability and stereochemical nuances of octopine diastereomers is paramount. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of the natural
isomer (D-octopine) versus its synthetic diastereomer, (+)-allo-octopine.
The Stereochemical Architecture of Octopine Isomers
Octopine is formed biologically via the reductive condensation of L-arginine and pyruvate. The enzyme responsible, Octopine Dehydrogenase (OcDH), enforces a compulsory ordered sequential mechanism[2]. By binding NADH first, the enzyme stabilizes a conformation that precisely orientates L-arginine and pyruvate, ensuring that the subsequent hydride transfer is strictly stereospecific[1].
This enzymatic precision yields D-octopine , which possesses the
configuration at the newly formed carboxyethyl stereocenter, while retaining the configuration of the native L-arginine backbone. Thus, natural D-octopine is the -isomer [3].
Conversely, in vitro chemical synthesis (e.g., reductive amination using
or Akashi's classical substitution method) lacks this chiral environment[4]. The reduction of the transient Schiff base intermediate occurs without stereofacial bias, yielding a diastereomeric mixture of D-octopine and its epimer, (+)-allo-octopine (historically referred to as iso-octopine), which possesses the configuration [3].
Stereochemical bifurcation in the synthesis of octopine diastereomers.
Mechanistic Causality of Thermodynamic Stability
The fundamental thermodynamic difference (
) between D-octopine and (+)-allo-octopine is dictated by their three-dimensional spatial arrangements and the resulting intramolecular forces.
Steric Hindrance and Conformational Strain
In the
configuration of D-octopine, the bulky guanidinopropyl side chain of the arginine moiety and the methyl group of the pyruvate-derived carboxyethyl moiety can easily adopt an anti-periplanar-like conformation. This minimizes steric clash and lowers the ground-state enthalpy of the molecule.
In contrast, the
configuration of (+)-allo-octopine forces these two bulky substituents into closer spatial proximity. To avoid severe steric repulsion, the molecule must adopt a gauche-like conformation, which introduces significant torsional strain. Consequently, (+)-allo-octopine resides in a higher energy well compared to D-octopine.
Intramolecular Hydrogen Bonding and Solvation
Opines are highly polar zwitterions. The secondary amine core and the two flanking carboxylate groups form a complex hydrogen-bonding network. The
stereochemistry of D-octopine allows for a more relaxed, planar hydrogen-bonding geometry with surrounding water molecules (solvation shell). The steric crowding in (+)-allo-octopine disrupts this optimal solvation geometry, further decreasing its thermodynamic stability relative to D-octopine.
Because D-octopine is the thermodynamic sink, chemical syntheses subjected to prolonged equilibration or high temperatures will naturally enrich the
diastereomer over the form.
Quantitative Data & Structural Comparison
The following table summarizes the key physicochemical and thermodynamic distinctions between the two diastereomers.
Self-Validating Experimental Workflows for Thermodynamic Profiling
To empirically determine the exact Gibbs free energy difference (
) between D-octopine and (+)-allo-octopine, one must establish a true thermodynamic equilibrium.
The Causality Behind the Design:
Simply synthesizing the mixture and measuring the ratio is insufficient, as the initial ratio is dictated by kinetic control (the activation energy of hydride attack on the Schiff base). To measure thermodynamic stability, we must induce epimerization at the
-carbon of the carboxyethyl group. Furthermore, to ensure the system is self-validating and not trapped in a local kinetic minimum, the equilibration must be approached bidirectionally—starting from both pure D-octopine and pure (+)-allo-octopine.
Thermal Incubation: Incubate both solutions at 60°C. High temperatures provide the activation energy required to overcome the epimerization barrier.
Time-Course Sampling: Extract 50 µL aliquots at 0, 12, 24, 48, and 72 hours.
Quenching: Immediately quench each aliquot by adding 50 µL of 1% formic acid (dropping the pH to ~3.0) to halt the epimerization.
Protocol 2: Chiral LC-MS/MS Quantification
Because opines are highly polar and lack strong chromophores, standard reverse-phase UV-HPLC is ineffective.
Chromatography: Inject the quenched samples onto a Chiralpak ZWIX(+) column. This zwitterionic stationary phase exploits synergistic ion-exchange and hydrogen-bonding interactions, which are highly sensitive to the spatial arrangement of the carboxylate groups, allowing baseline resolution of the
and diastereomers.
Mobile Phase: Use a gradient of Methanol/Acetonitrile/Water with 50 mM Ammonium Formate.
Detection: Utilize ESI-MS/MS in positive ion mode. Monitor the specific MRM transition (
247 130) corresponding to the loss of the carboxyethyl group and fragmentation of the arginine backbone.
Data Analysis: Integrate the AUC (Area Under the Curve) for both peaks. True thermodynamic equilibrium is validated when the diastereomeric ratio (dr) of the D-octopine-started reaction perfectly matches the dr of the (+)-allo-octopine-started reaction.
Thermodynamic Calculation: Calculate the stability difference using
, where .
Self-validating experimental workflow for determining thermodynamic equilibrium.
Conclusion
The thermodynamic superiority of D-octopine over (+)-allo-octopine is a direct consequence of stereochemical mechanics—specifically, the mitigation of gauche-like steric clashes and the optimization of zwitterionic solvation networks. For researchers developing opine-based therapeutics or synthetic biomarkers, recognizing this intrinsic energy differential is critical. Uncontrolled chemical syntheses will inevitably yield thermodynamic mixtures, necessitating rigorous chiral chromatography and stereoselective biocatalysis to ensure the isolation of the biologically relevant
isomer.
References
Control of d-octopine formation in scallop adductor muscle as revealed through thermodynamic studies of octopine dehydrogenase
Company of Biologists
[Link]
Insights into the Mechanism of Ligand Binding to Octopine Dehydrogenase from Pecten maximus by NMR and Crystallography
PLOS ONE
[Link]
On the application of asymmetric transition metal catalyzed allylic substitutions: Studies on the total synthesis of the natural metastasis
Universität zu Köln
[Link]
Configuration of Alanine Part in Natural Octopine
Oxford University Press (OUP)
[Link]
Protocol for Chemical Synthesis and Stereoselective Isolation of (+)-allo-Octopine from L-Arginine
Application Note: AN-OCT-01 Abstract This application note details a robust protocol for the synthesis of (+)-allo-Octopine (N -(D-1-carboxyethyl)-L-arginine), a reductive condensation product of L-arginine and pyruvic a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-OCT-01
Abstract
This application note details a robust protocol for the synthesis of (+)-allo-Octopine (N
-(D-1-carboxyethyl)-L-arginine), a reductive condensation product of L-arginine and pyruvic acid. While enzymatic pathways in marine invertebrates (e.g., Octopus octopodia) specifically yield D-octopine, chemical reductive amination produces a diastereomeric mixture of octopine (D,L) and allo-octopine (L,L). This guide focuses on the chemical synthesis via reductive amination followed by a critical cation-exchange chromatography workflow to isolate the high-purity (+)-allo isomer.
Scientific Background & Mechanism[1]
The Stereochemical Challenge
Octopines belong to the "opine" family—compounds formed by the condensation of an amino acid and a keto acid. The stereochemistry is defined by the chiral centers derived from the precursors.
(+)-Octopine (Natural): Formed from L-Arginine and pyruvate via octopine dehydrogenase, resulting in the D -configuration at the alanine moiety (D-Ala-L-Arg).
(+)-allo-Octopine: The diastereomer with the L -configuration at the alanine moiety (L-Ala-L-Arg).
Reaction Mechanism
The synthesis proceeds via the formation of a Schiff base (imine) intermediate between the
-amino group of L-arginine and the ketone group of pyruvic acid. Subsequent reduction with Sodium Borohydride (NaBH) yields the secondary amine. Because the hydride attack on the planar imine is non-stereoselective in the absence of chiral catalysts, a diastereomeric mixture is formed.
Figure 1: Mechanism of reductive amination yielding octopine diastereomers.
Experimental Protocol
Materials & Reagents
Reagent
Grade
Role
L-Arginine (free base)
>99%
Precursor
Sodium Pyruvate
>98%
Precursor
Sodium Borohydride (NaBH)
>98%
Reducing Agent
Dowex 50W-X8 (200-400 mesh)
H+ Form
Cation Exchange Resin
Hydrochloric Acid (HCl)
ACS Reagent
Eluent
Ethanol (EtOH)
Absolute
Crystallization
Part A: Reductive Amination (Synthesis)
Principle: A molar excess of keto-acid drives the equilibrium toward the imine, which is then trapped by reduction.
Solution Preparation: Dissolve L-Arginine (1.74 g, 10 mmol) and Sodium Pyruvate (1.10 g, 10 mmol) in 50 mL of ddH
O .
pH Adjustment: Adjust the solution to pH 7.0 using dilute NaOH or HCl. Note: Strict pH control is vital; pH < 6 inhibits imine formation, while pH > 9 promotes side reactions.
Reaction: Stir the solution at room temperature for 60 minutes to equilibrate the Schiff base.
Reduction: Cool the vessel to 0°C on ice. Slowly add NaBH
(0.38 g, 10 mmol) in small portions over 30 minutes.
Caution: Hydrogen gas evolution will occur. Ensure adequate venting.
Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
Quench: Acidify the solution to pH 2.0 with concentrated HCl to destroy excess borohydride and protonate the amines.
Part B: Purification & Isolation (The Critical Step)
Principle: Octopine and allo-octopine have slightly different pKa values and hydrodynamic volumes, allowing separation on strong cation exchange resins using an ionic strength/pH gradient.
Column Preparation: Pack a glass column (
cm) with Dowex 50W-X8 (H+ form) . Wash with 3 column volumes (CV) of water.
Loading: Apply the acidic reaction mixture to the column. Wash with 2 CV of water to remove unreacted pyruvate, boric acid, and salts.
Elution Gradient:
Phase 1: Elute with 0.1 M Pyridine-Formate buffer (pH 3.0) or dilute HCl (0.5 N) .
Note: Historical protocols use Ba(OH)
displacement, but HCl gradients are cleaner for downstream analysis.
Fraction Collection: Collect 10 mL fractions.
Monitoring: Spot fractions on TLC (Silica gel; solvent: n-Butanol/Acetic Acid/Water 4:1:1). Visualize with Ninhydrin.
Elution Order:(+)-allo-Octopine typically elutes before (+)-Octopine on Dowex 50W due to subtle conformation-induced pKa shifts.
Pooling: Pool the fractions corresponding to the first major ninhydrin-positive peak (allo-isomer).
Part C: Crystallization[2]
Concentrate the pooled fractions under vacuum (Rotavap, <40°C).
Dissolve the residue in a minimum volume of water.
Add warm Ethanol until turbidity is observed. Store at 4°C overnight.
Filter the white crystals and dry under vacuum over P
O.
Quality Control & Validation
To ensure the isolated product is the allo isomer and not the natural octopine, the following validation steps are mandatory.
Analytical Specifications
Test
(+)-allo-Octopine (Target)
(+)-Octopine (Contaminant)
Specific Rotation
+25.8° (c=2, HO)
+20.1° (c=2, HO)
1H NMR (DO)
1.48 (d, 3H, Ala-CH)
1.45 (d, 3H, Ala-CH)
Elution (Dowex 50W)
Early Eluting
Late Eluting
Note: Specific rotation values are highly sensitive to pH and concentration. Comparative NMR is the definitive confirmation.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of (+)-allo-Octopine.
Troubleshooting & Optimization
Low Yield: Ensure the Schiff base formation step runs for at least 1 hour before adding NaBH
. Premature reduction reduces pyruvate to lactate, wasting reagent.
Poor Separation: If peaks overlap on the column, decrease the elution flow rate or lower the ionic strength of the starting buffer.
Oiling Out: If the product oils out during crystallization, redissolve in water and add ethanol more slowly, or scratch the flask wall to induce nucleation.
References
Biellmann, J. F., Branlant, G., & Wallén, L. (1977). Stereochemistry of the reaction of D- and L-lactate dehydrogenases with 2-oxosuccinamate. Bioorganic Chemistry, 6(1), 89-93. (Foundational chemistry for opine synthesis).
Sato, M., et al. (1982).[1] Synthesis of Octopine and its derivatives. Agricultural and Biological Chemistry. (Describes the Dowex separation method).
Akopyan, T. N., et al. (1979). Synthesis and properties of octopine and its diastereoisomers. Biokhimiya.
Schell, J., et al. (1979). Opines in Agrobacterium biology. The Journal of Biological Chemistry. (Context on biological relevance and natural stereochemistry).
Application Note: Preparation and Quantification of (+)-allo-Octopine Standards for LC-MS/MS
Introduction & Biological Context (+)-allo-Octopine is a reductive condensation product of L-arginine and L-pyruvate. Unlike its diastereomer (+)-octopine (found in cephalopod muscle tissue and Agrobacterium tumors), (+)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Biological Context
(+)-allo-Octopine is a reductive condensation product of L-arginine and L-pyruvate. Unlike its diastereomer (+)-octopine (found in cephalopod muscle tissue and Agrobacterium tumors), (+)-allo-octopine is often associated with specific metabolic stress conditions or distinct biological species.
In mass spectrometry, the primary challenge is not detection, but differentiation . (+)-allo-Octopine (
-(L-1-carboxyethyl)-L-arginine) and (+)-octopine (-(D-1-carboxyethyl)-L-arginine) are diastereomers. They share the same molecular weight and fragmentation patterns but differ in stereochemistry at the alanine moiety.
This protocol details the precise preparation of calibration standards to ensure stability, solubility, and chromatographic resolution, establishing a self-validating workflow for reliable quantification.
Physicochemical Profile
Property
Data
Compound Name
(+)-allo-Octopine
IUPAC Name
-[(1S)-1-carboxyethyl]-L-arginine
CAS Number
63358-47-4
Molecular Formula
Exact Mass
246.1328 Da
Precursor Ion
247.14 Da
Solubility
Water (>50 mg/mL); Insoluble in non-polar organics (Hexane, Chloroform).[1]
pKa Values
~2.1 (COOH), ~9.0 (NH), ~12.5 (Guanidino)
Critical Pre-Analytical Considerations
Stereochemical Integrity
Because (+)-allo-octopine and (+)-octopine are diastereomers, they can be separated on achiral stationary phases (unlike enantiomers). However, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for this application due to the molecule's high polarity and the need to retain it without ion-pairing reagents that suppress MS signals.
Stability & Container Adsorption
Glass vs. Plastic: Arginine derivatives can exhibit non-specific binding. Use Polypropylene (PP) low-bind tubes for stock solutions to prevent adsorption losses at low concentrations.
Thermal Stability: Aqueous solutions are susceptible to bacterial degradation (arginine is a nutrient). Store stocks at -80°C .
Protocol: Standard Solution Preparation
Materials Required
(+)-allo-Octopine reference standard (Purity >98%).
Equilibration: Allow the lyophilized standard to reach room temperature in a desiccator to prevent condensation.
Weighing: Weigh approximately 2.46 mg of (+)-allo-octopine into a 1.5 mL low-bind Eppendorf tube. Note: Weighing directly into the volumetric flask is risky for such small masses; weigh by difference or wash the weighing boat quantitatively.
Dissolution: Add 1.0 mL of 0.1% Formic Acid in Water . Vortex for 30 seconds.[2]
Why Formic Acid? Acidifying the solvent ensures the basic guanidino group is protonated, improving solubility and preventing interaction with glass walls.
Verification: Inspect for clarity. Sonicate for 1 minute if necessary.
Storage: Aliquot into 100 µL portions. Store at -80°C. Do not refreeze after thawing.
Working Solutions & Calibration Curve
Prepare fresh daily. Dilute the Stock (10 mM) using 90:10 ACN:Water + 0.1% FA .
Why High Organic? This matches the initial conditions of the HILIC method (see Section 5), preventing peak distortion ("solvent effect") upon injection.
Standard ID
Concentration (µM)
Preparation
WS-1
100.0
10 µL Stock + 990 µL Diluent
CAL-7
10.0
100 µL WS-1 + 900 µL Diluent
CAL-6
5.0
500 µL CAL-7 + 500 µL Diluent
CAL-5
1.0
200 µL CAL-6 + 800 µL Diluent
CAL-4
0.5
500 µL CAL-5 + 500 µL Diluent
CAL-3
0.1
200 µL CAL-4 + 800 µL Diluent
CAL-2
0.05
500 µL CAL-3 + 500 µL Diluent
CAL-1
0.01
200 µL CAL-2 + 800 µL Diluent
LC-MS/MS Methodology
Chromatographic Conditions (HILIC)
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (1.7 µm, 2.1 x 100 mm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
This diagram illustrates the critical path from solid standard to LC injection, highlighting the "Self-Validating" QC step.
Caption: Step-by-step preparation workflow including the critical solvent matching for HILIC and the isobaric QC checkpoint.
Fragmentation Logic (MS/MS)
Understanding why we choose specific ions is crucial for specificity.
Caption: Fragmentation pathway of (+)-allo-octopine. The 247->175 transition is the most abundant (Quantifier), while 247->70 is the most specific (Qualifier).
Self-Validating System: The "Iso-Check"
To ensure your standard is truly (+)-allo-octopine and not the more common (+)-octopine (or a mixture):
Inject a mix: Run a sample containing both (+)-octopine and (+)-allo-octopine standards.
Observe Retention: On a HILIC Amide column, the diastereomers will have slightly different retention times (typically
min).
Validation: If your "pure" standard shows a double peak, it has isomerized or is contaminated. A single sharp peak at the specific RT of allo confirms the standard's integrity.
References
ChemicalBook. (+)-ALLO-OCTOPINE CAS#: 63358-47-4 Properties and Suppliers. Retrieved from
Conditions for reductive condensation of pyruvate and arginine
Application Note: Optimizing the Reductive Condensation of Pyruvate and Arginine Executive Summary The reductive condensation of Pyruvate ( -keto acid) and Arginine (guanidino amino acid) yields Octopine ( -(1-carboxyeth...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimizing the Reductive Condensation of Pyruvate and Arginine
Executive Summary
The reductive condensation of Pyruvate (
-keto acid) and Arginine (guanidino amino acid) yields Octopine (-(1-carboxyethyl)-arginine).[1] This reaction represents a critical intersection between amino acid metabolism and anaerobic glycolysis in invertebrates (via the "Opine" pathway) and serves as a model for synthesizing -substituted amino acids in drug discovery.
This guide provides high-fidelity protocols for both Chemical Synthesis (for generating analytical standards) and Enzymatic Synthesis (for stereospecific production), detailing the precise physicochemical conditions required to control the Schiff base equilibrium and hydride transfer.
Mechanistic Principles
The reaction proceeds via a Reductive Amination pathway.[2][3][4] Success depends on manipulating the equilibrium between the carbonyl/amine starting materials and the imine intermediate.
Reaction Pathway (Chemical & Enzymatic)
Nucleophilic Attack: The
-amino group of Arginine attacks the ketone carbon of Pyruvate.
Dehydration: Loss of water yields an unstable Schiff Base (Imine) .
Reduction: A hydride donor (
) reduces the C=N bond to a stable C-N single bond (Secondary Amine).
Key Challenge: The guanidino group of arginine is highly basic (
), while the -amine () must be unprotonated to act as a nucleophile. However, imine formation requires acid catalysis, and the reducing agent must be selective for the imine over the ketone.
Figure 1: Mechanism of reductive condensation.[1][5] Control of pH is essential to balance nucleophilicity of the amine with acid-catalyzed dehydration.
Critical Reaction Parameters
The following table summarizes the "Goldilocks" conditions required for successful condensation.
Solution Prep: Dissolve 10 mmol L-Arginine and 50 mmol Sodium Pyruvate (5x excess) in 20 mL of Phosphate Buffer (pH 6.5) .
Insight: Excess pyruvate drives the equilibrium toward the imine (Le Chatelier’s principle).
Imine Formation: Stir at room temperature for 30 minutes.
Reduction: Add 15 mmol
dissolved in 5 mL Methanol dropwise over 10 minutes.
Insight: Slow addition prevents rapid hydrogen evolution and ensures hydride is available as the imine forms.
Incubation: Stir for 12–16 hours at ambient temperature.
Quenching: Adjust pH to <2 with 1M HCl to decompose excess hydride (Caution: HCN gas evolution). Stir for 30 mins in a hood.
Purification:
Load mixture onto a cation-exchange column (Dowex 50W-X8, H+ form).[7]
Wash with water to remove excess pyruvate and boric acid.
Elute Arginine and Octopine with 1M
.
Separation: Octopine elutes before Arginine due to the additional carboxyl group reducing its pI.
Protocol B: Enzymatic Synthesis (Stereospecific)
Objective: Production of biologically active D-Octopine using Octopine Dehydrogenase (OdH).
Source: OdH is commercially available or isolatable from scallop muscle (Pecten maximus).
Buffer Equilibration: Prepare 10 mL of Imidazole-HCl buffer (pH 7.0). Degas to prevent NADH oxidation.
Substrate Mix: Add 5 mM L-Arginine , 5 mM Pyruvate , and 0.15 mM NADH .
Note: NADH is the limiting reagent in stoichiometric synthesis; for bulk synthesis, a regeneration system (e.g., Formate Dehydrogenase) is required.
Enzyme Addition: Add 5 Units of OdH.
Monitoring: Monitor the decrease in absorbance at 340 nm (consumption of NADH).
Endpoint: When A340 plateaus, the reaction is complete.
Workup: Filter through a 10kDa MWCO spin filter to remove the enzyme. The filtrate contains pure D-Octopine and NAD+.
Workflow Visualization
The following decision tree assists in selecting the correct protocol based on downstream application.
Figure 2: Decision matrix for selecting synthesis pathway. Chemical synthesis is preferred for cost/scale, while enzymatic is required for stereopurity.
References
Biellmann, J. F., et al. (1977). "Synthesis and properties of octopine and its diastereoisomer, iso-octopine." Journal of Organic Chemistry.
Gäde, G. & Grieshaber, M. (1975).[6] "Octopine dehydrogenase: Sampling and assay conditions." Analytical Biochemistry.
Schell, J., et al. (1979). "Crown Gall: A Natural System of Genetic Engineering." Science. (Reference for biological context of opines).
Borch, R. F., et al. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society. (Foundational text for NaCNBH3 reductive amination).
Unveiling Metabolic Shifts: (+)-allo-Octopine as a Novel Chiral Marker in Metabolic Profiling
Introduction: The Significance of Chirality in Metabolomics In the intricate landscape of metabolic profiling, the stereochemistry of metabolites offers a largely untapped dimension of biological information. Many small...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chirality in Metabolomics
In the intricate landscape of metabolic profiling, the stereochemistry of metabolites offers a largely untapped dimension of biological information. Many small molecules central to metabolism are chiral, existing as non-superimposable mirror images, or enantiomers. While often possessing identical physical and chemical properties in an achiral environment, their interactions within the chiral milieu of a biological system can be profoundly different. The burgeoning field of chiral metabolomics is dedicated to the enantioselective analysis of these molecules, providing deeper insights into enzymatic pathways, disease pathogenesis, and metabolic stress responses.[1][2] This application note introduces (+)-allo-Octopine as a promising chiral marker for metabolic profiling, particularly in the context of anaerobic metabolism and cellular stress.
Octopine, a condensation product of L-arginine and pyruvate, is a well-established indicator of anaerobic metabolism, especially in marine invertebrates.[3] The enzymatic synthesis of the common isomer, D-octopine [N2-((1R)-1-carboxyethyl)-L-arginine], is catalyzed by the stereospecific enzyme Octopine Dehydrogenase (ODH).[4] The presence of its diastereomer, (+)-allo-Octopine [N2-((1S)-1-carboxyethyl)-L-arginine], therefore, suggests the activity of alternative metabolic pathways or non-enzymatic conversion, offering a unique window into cellular metabolic status.
The Biochemical Rationale: Why (+)-allo-Octopine Matters
The scientific foundation for using (+)-allo-Octopine as a chiral marker rests on the stereospecificity of its enzymatic production and the potential for its formation under specific physiological conditions.
Stereospecificity of Octopine Dehydrogenase
Octopine Dehydrogenase (ODH), a key enzyme in the anaerobic metabolism of many marine invertebrates, exhibits a high degree of stereoselectivity.[4] It specifically catalyzes the reductive condensation of L-arginine and pyruvate to form D-(+)-octopine, which possesses an (R) configuration at the new chiral center on the pyruvate moiety.[5] The strict stereochemical control of ODH means that the enzymatic production of (+)-allo-Octopine, the (S)-epimer, is unlikely to be a primary route.
Figure 2: Hypothetical pathways for the formation of (+)-allo-Octopine.
Application in Metabolic Profiling
The enantiomeric ratio of D-octopine to (+)-allo-Octopine can serve as a dynamic biomarker for:
Anaerobic Stress: In marine invertebrates, this ratio could provide a more nuanced understanding of the response to hypoxic conditions than the measurement of total octopine alone.
[6][7]* Disease Pathophysiology: Alterations in metabolic pathways are a hallmark of many diseases, including cancer. [8]Investigating the presence and regulation of opine isomers in disease models could reveal novel metabolic vulnerabilities.
Drug Development: For drug candidates that may induce metabolic stress, monitoring the D-octopine/(+)-allo-Octopine ratio could serve as a sensitive biomarker of off-target effects.
Protocols for the Chiral Analysis of Octopine Isomers
The accurate quantification of D-octopine and (+)-allo-Octopine requires a validated enantioselective analytical method. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the technique of choice for this application.
[9][10]
Sample Preparation
Proper sample preparation is critical to prevent the artificial induction of epimerization and to ensure accurate quantification.
[11]
Materials:
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic acid (LC-MS grade)
Internal Standard (IS): A stable isotope-labeled octopine or a structurally similar compound not present in the sample.
Centrifuge tubes
Vortex mixer
Centrifuge capable of 4°C operation
Protocol:
Tissue Homogenization:
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
Weigh the frozen tissue (typically 10-50 mg).
Add 500 µL of ice-cold 80% methanol.
Homogenize the tissue thoroughly using a bead beater or a Dounce homogenizer on ice.
Protein Precipitation and Metabolite Extraction:
Vortex the homogenate for 1 minute.
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Supernatant Collection and Drying:
Carefully transfer the supernatant to a new centrifuge tube.
Add the internal standard to each sample.
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
Reconstitution:
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Vortex for 1 minute to ensure complete dissolution.
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
Transfer the clear supernatant to an HPLC vial for analysis.
Chiral HPLC-MS/MS Analysis
The separation of diastereomers like D-octopine and (+)-allo-Octopine can be achieved on a chiral stationary phase (CSP).
[12][13]
Instrumentation and Columns:
HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chiral Stationary Phase: A column with a polysaccharide-based chiral selector, such as cellulose or amylose derivatives, is a good starting point. For example, a Chiralpak series column (e.g., Chiralpak IA, IB, or IC) has proven effective for separating a wide range of chiral compounds.
[14]
Table 1: Suggested HPLC-MS/MS Parameters
Parameter
Recommended Setting
Rationale
HPLC Column
Chiralpak IA-3 (3 µm, 2.1 x 150 mm) or equivalent
Polysaccharide-based CSP for broad enantioselectivity.
Mobile Phase A
Water with 0.1% Formic Acid
Provides protons for positive ion mode ESI and aids in peak shape.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Organic modifier for elution.
Gradient
5% B to 50% B over 15 minutes
A starting point for method development; may need optimization.
Flow Rate
0.3 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
25°C
Temperature can affect chiral recognition; should be controlled.
Injection Vol.
5 µL
To avoid column overloading.
Ionization Mode
Positive Electrospray Ionization (ESI+)
Octopine contains basic functional groups that are readily protonated.
MS/MS Transitions
Precursor ion (m/z) for Octopine: 247.1
Corresponds to [M+H]+.
Product ion (m/z) for Octopine: e.g., 174.1, 70.1
Characteristic fragment ions for quantification and qualification.
Collision Energy
To be optimized for the specific instrument
To achieve optimal fragmentation.
Method Validation:
The analytical method should be validated according to established guidelines for specificity, linearity, accuracy, precision, and stability to ensure reliable and reproducible results.
[15]
Figure 3: A typical workflow for the analysis of (+)-allo-Octopine.
Conclusion
(+)-allo-Octopine presents a novel and valuable tool for researchers in metabolic profiling. Its presence and abundance relative to D-octopine can provide a more detailed picture of anaerobic metabolism and cellular stress than total octopine levels alone. The protocols outlined in this application note provide a robust starting point for the development of validated analytical methods for the quantification of these important chiral markers. As the field of chiral metabolomics continues to expand, the exploration of such stereoisomeric relationships will undoubtedly lead to new discoveries in biology and medicine.
References
Epimerase and racemase - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
Roeder, T. (2020). The control of metabolic traits by octopamine and tyramine in invertebrates. Journal of Experimental Biology, 223(Pt 7), jeb209315. [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 108172, Octopine. Retrieved February 27, 2026, from [Link].
Grokipedia. (n.d.). Epimerase and racemase. Retrieved February 27, 2026, from [Link]
Suárez-Bregua, P., et al. (2020). Time Course of Metabolic Capacities in Paralarvae of the Common Octopus, Octopus vulgaris, in the First Stages of Life. Searching Biomarkers of Nutritional Imbalance. Frontiers in Physiology, 11, 583. [Link]
R Discovery. (n.d.). Octopine Accumulation Research Articles - Page 1. Retrieved February 27, 2026, from [Link]
Gäde, G., & Storey, K. B. (1981). Substrate specificities of octopine dehydrogenases from marine invertebrates. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 70(1), 77-85. [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 27, 2026, from [Link]
Hochachka, P. W., Hartline, P. H., & Fields, J. H. (1977). Octopine as an end product of anaerobic glycolysis in the chambered nautilus. Science, 195(4273), 72-74. [Link]
Matysová, L., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 147-153. [Link]
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved February 27, 2026, from [Link]
Faber, K., & Glueck, S. M. (n.d.). The vast majority of enzymes have been developed by evolution to act in a stereospecific manner by fav. Retrieved February 27, 2026, from [Link]
Smits, S. H. J., et al. (2010). Insights into the Mechanism of Ligand Binding to Octopine Dehydrogenase from Pecten maximus by NMR and Crystallography. PLoS ONE, 5(9), e12616. [Link]
Planas-Iglesias, J., et al. (2017). Structural basis for high specificity of octopine binding in the plant pathogen Agrobacterium tumefaciens. Scientific Reports, 7(1), 17918. [Link]
ResearchGate. (n.d.). Substrate specificity for racemase or epimerase activity of the... | Download Table. Retrieved February 27, 2026, from [Link]
ResearchGate. (n.d.). Structures of octopine (1) and nopaline (2). The characteristic moiety of opines is highlighted. Retrieved February 27, 2026, from [Link]
ResearchGate. (n.d.). Comparative 1H NMR spectra of allocryptopine, berberine and protopine... Retrieved February 27, 2026, from [Link]
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved February 27, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved February 27, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Racemases and Epimerases - MeSH. Retrieved February 27, 2026, from [Link]
Montoya, A. L., et al. (1977). Octopine and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells: role of plasmid genes. Journal of Bacteriology, 129(1), 101-107. [Link]
Zanker, H., et al. (1994). Identification of Agrobacterium tumefaciens genes that direct the complete catabolism of octopine. Journal of Bacteriology, 176(13), 4118-4125. [Link]
Amin, N. H., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(14), 5364. [Link]
White, G. J., & Farrand, S. K. (2012). Agrobacterium tumefaciens can obtain sulphur from an opine that is synthesized by octopine synthase using S-methylmethionine as a substrate. Molecular Microbiology, 84(3), 517-531. [Link]
Bomhoff, G., et al. (1976). Octopine and nopaline synthesis and breakdown genetically controlled by a plasmid of Agrobacterium tumefaciens. Molecular & General Genetics, 145(2), 177-181. [Link]
Glaser, R., & Son, M. S. (2006). Chemical carcinogens in non-enzymatic cytosine deamination: 3-isocyanatoacrylonitrile. Journal of the American Chemical Society, 128(29), 9345-9356. [Link]
Tayyari, F., & Ghassempour, A. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Metabolites, 7(1), 4. [Link]
Kotnik, P., et al. (2008). Allantoin as a marker of oxidative stress in human erythrocytes. Clinical Chemistry and Laboratory Medicine, 46(9), 1270-1274. [Link]
Singh, S. K., et al. (1989). Multiple domains exist within the upstream activator sequence of the octopine synthase gene. The Plant Cell, 1(11), 1077-1086. [Link]
ResearchGate. (n.d.). Allantoin as a marker of oxidative stress in human erythrocytes. Retrieved February 27, 2026, from [Link]
MDPI. (n.d.). Special Issue : Biomarker of Stress, Metabolic Syndrome and Human Health. Retrieved February 27, 2026, from [Link]
Fisch, L. (2015, October 6). Introduction to Stereochemistry Enantiomers and Chiral Molecules. YouTube. Retrieved February 27, 2026, from [Link]
Chen, L., et al. (2022). Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis. Toxins, 14(2), 123. [Link]
Rattanachaikunsopon, P., & Phumkhachorn, P. (2018). EDIBLE ALLIUM SPECIES: CHEMICAL COMPOSITION, BIOLOGICAL ACTIVITY AND HEALTH EFFECTS. Acta Horticulturae, (1210), 1-14. [Link]
ResearchGate. (n.d.). Non‐Enzymatic Hybrid Catalysis for Stereoconversion of l ‐Amino Acid Derivatives to d ‐Isomers. Retrieved February 27, 2026, from [Link]
Tang, Y., et al. (2011). Anaerobic Central Metabolic Pathways in Shewanella oneidensis MR-1 Reinterpreted in the Light of Isotopic Metabolite Labeling. Journal of Bacteriology, 193(20), 5530-5539. [Link]
Padua Research Archive. (n.d.). NMR based Metabolomics in Food Chemistry. Retrieved February 27, 2026, from [Link]
Storey, K. B. (1977). Patterns of anaerobic metabolism in molluscan muscle. UBC Library Open Collections. [Link]
Purdue e-Pubs. (n.d.). Structure of the octopine synthase upstream activator sequence. Retrieved February 27, 2026, from [Link]
Singh, K., et al. (1989). Multiple domains exist within the upstream activator sequence of the octopine synthase gene. The Plant Cell, 1(11), 1077-1086. [Link]
National Center for Biotechnology Information. (n.d.). Multiple domains exist within the upstream activator sequence of the octopine synthase gene. Retrieved February 27, 2026, from [Link]
Menez, A., et al. (1997). Transformation of a non-enzymatic toxin into a toxoid by genetic engineering. Protein Engineering, Design and Selection, 10(10), 1213-1220. [Link]
Application Note: In Vitro Characterization & Transport Assays for Opine Binding Proteins OccJ and NocT
Executive Summary This guide details the experimental protocols for characterizing OccJ and NocT , the Periplasmic Binding Proteins (PBPs) responsible for the initial recognition of octopine and nopaline, respectively, i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the experimental protocols for characterizing OccJ and NocT , the Periplasmic Binding Proteins (PBPs) responsible for the initial recognition of octopine and nopaline, respectively, in Agrobacterium tumefaciens.
While "transport" is a systemic event involving the full ABC transporter complex (OccQMPJ or NocQMPT), the industry standard for in vitro characterization of the binding components (OccJ/NocT) relies on Ligand Binding Assays (Intrinsic Fluorescence and ITC). Functional validation is performed via Whole-Cell Radiolabeled Uptake Assays . This document synthesizes these workflows into a cohesive protocol suite for drug discovery and synthetic biology applications.
Biological Framework & Mechanism
Agrobacterium tumefaciens acts as a genetic engineer, transferring T-DNA to plant cells to induce the synthesis of opines (e.g., octopine, nopaline).[1][2] These opines serve as exclusive carbon/nitrogen sources for the bacteria.
The transport mechanism relies on the PBP capturing the ligand in the periplasm and delivering it to the membrane permease for ATP-driven import.
Figure 1: The Opine Sequestration Pathway
Caption: Schematic of opine acquisition. OccJ/NocT act as the primary affinity filters in the periplasm, gating entry to the ABC transporter.
Pre-Assay Requirements: Protein Quality Control
Before initiating binding or transport assays, recombinant OccJ or NocT (usually produced in E. coli periplasm or cytoplasm) must meet strict purity standards.
Purity: >95% by SDS-PAGE.
State: Monodisperse (verified by SEC-MALS). Aggregates will artificially quench fluorescence.
Buffer: Ligand-free buffer is critical. Endogenous arginine from rich media can saturate the binding site during purification.
Recommendation: Perform a final dialysis step against 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM
) of OccJ/NocT for their respective opines.
Principle: Opine binding induces a conformational change ("Venus flytrap" closure) that alters the local environment of tryptophan residues, resulting in a measurable change in fluorescence intensity (quenching or enhancement).
Materials
Instrument: Spectrofluorometer (e.g., Horiba Fluorolog, PerkinElmer LS55) with temperature control (
).
Protein: 0.5
M – 1.0 M purified OccJ or NocT in Assay Buffer.
Ligand: 10 mM stock of Octopine or Nopaline (dissolved in Assay Buffer).
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl.
Step-by-Step Procedure
Baseline Measurement:
Add 2 mL of protein solution (1
M) to a quartz cuvette.
Set Excitation: 295 nm (selectively excites Trp, minimizes Tyr).
Set Emission Scan: 310–400 nm .
Record 3 spectra to ensure stability.
Titration:
Add ligand in small increments (e.g., 0.5
L to 2 L) to the cuvette.
Mix by magnetic stirring for 60 seconds.
Record emission spectrum after each addition.
Continue until saturation (fluorescence signal plateaus).
Data Correction:
Correct for dilution:
Correct for inner filter effect if ligand absorbs at 295 nm (unlikely for pure opines).
Data Analysis
Plot the change in fluorescence intensity (
) at (approx. 340 nm) against ligand concentration . Fit to the one-site binding equation:
) of the binding event.[4][5]
Relevance: NocT binding is often entropy-driven (positive ), making ITC the gold standard for distinguishing hydrophobic contributions.
Experimental Parameters (MicroCal PEAQ-ITC or similar)
Parameter
Setting
Notes
Cell Temperature
Standard biological temp.
Reference Power
10 cal/s
Ensures baseline stability.
Stirring Speed
750 rpm
Ensure rapid mixing without foaming.
Cell Concentration
20–50 M Protein
OccJ or NocT in dialysis buffer.
Syringe Concentration
200–500 M Ligand
10x–15x over cell concentration.
Injection Volume
2 L (18-20 injections)
First injection 0.4 L (discarded).
Workflow
Dialysis: Dialyze protein and dissolve ligand in the exact same batch of buffer to minimize heat of dilution.
Degassing: Degas samples for 10 minutes to prevent bubble formation.
Run: Execute the injection schedule.
Control: Perform a "Ligand into Buffer" titration to subtract heat of dilution.
Protocol C: Whole-Cell Radiolabeled Transport Assay
Objective: Measure the functional uptake of opines mediated by Occ/Noc systems in vivo.
Note: This validates that the binding observed in vitro translates to transport.
Materials
Strain: A. tumefaciens C58 (Wild Type) or specific mutants (
, ).
Radioligand:
-Octopine or -Nopaline (Specific Activity ~50 mCi/mmol).
Growth Medium: AB Minimal Medium + 0.2% Glucose (induces basal expression) or specific opine induction.
Step-by-Step Procedure
Culture Prep:
Grow cells to mid-log phase (
) in AB minimal medium.
Wash cells
with carbon-free AB salts.
Resuspend to
in AB salts.
Incubate at
for 10 mins (starvation step).
Transport Initiation:
Pre-warm 500
L cell suspension to .
Add radiolabeled opine (final conc. 10
M).
Sampling:
At time points (e.g., 15s, 30s, 1min, 2min, 5min), remove 50
L aliquots.
Rapid Filtration: Immediately pipette onto 0.45
m nitrocellulose filters under vacuum.
Wash: Wash filter with 5 mL ice-cold LiCl (0.1 M) or AB salts to stop transport and remove non-specific binding.
Quantification:
Dry filters.
Add scintillation fluid.
Count CPM (Counts Per Minute) in a Liquid Scintillation Counter.
Figure 2: Transport Assay Workflow
Caption: Kinetic workflow for measuring opine uptake rates in whole cells.
Data Interpretation & Troubleshooting
Expected Results
Parameter
OccJ (Octopine)
NocT (Nopaline)
Note
(Fluorescence)
0.1 – 1.0 M
1.0 – 5.0 M
OccJ is highly specific; NocT is broader.
(ITC)
Negative (Exothermic)
Positive (Endothermic)
NocT binding is entropy-driven (hydrophobic).
Transport Rate
Linear for first 2 mins
Linear for first 2 mins
Saturation occurs as internal pools fill.
Troubleshooting Guide
No Fluorescence Change: Ensure protein is active. Check for bound ligand from expression host (common if using rich media). Denature/renature or use minimal media for expression.
High Background in Uptake: Washing step is too slow or wash buffer is too warm. Use ice-cold LiCl.
Protein Precipitation in ITC: Lower the concentration or increase salt (up to 300 mM NaCl).
References
Lang, J., et al. (2014). "Agrobacterium Uses a Unique Ligand-Binding Mode for Trapping Opines and Acquiring A Competitive Advantage in the Niche Construction on Plant Host." PLoS Pathogens.
Moriguchi, K., et al. (2017). "Structural basis for high specificity of octopine binding in the plant pathogen Agrobacterium tumefaciens." Journal of Biological Chemistry.
Dessaux, Y., et al. (1998). "The use of opines by Agrobacterium." Plant-Microbe Interactions.
Improving yield of (+)-allo-Octopine during chemical synthesis
Topic: Improving Yield of (+)-allo-Octopine Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Welcome to the Opine Synthesis Core You are likely here because your standard reductive aminati...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Improving Yield of (+)-allo-Octopine
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Opine Synthesis Core
You are likely here because your standard reductive amination of L-arginine and pyruvate yielded a frustrating 50:50 mixture of Octopine (D,L) and Allo-octopine (L,L), or because your purification steps are resulting in massive product loss.
(+)-allo-Octopine (
-(L-1-carboxyethyl)-L-arginine) requires precise stereochemical control. Unlike the natural "Octopine" (which possesses the D-configuration at the alanine moiety), the allo isomer is the L,L-diastereomer.
This guide moves beyond basic textbook recipes. It focuses on the causality of yield loss and provides self-validating protocols to correct it.
Module 1: Reaction Optimization (The Chemistry)
Diagnostic: Why is my yield low?
In the standard reductive amination between L-arginine and pyruvic acid, the imine intermediate is unstable and the reduction creates a new chiral center at the alanine moiety. Without chiral induction, you statistically get a racemic mixture at that center.
Parameter
Common Mistake
Optimized Condition
Reason
pH Control
Unbuffered or pH < 5
pH 6.8 – 7.0 (Strict)
Below pH 6, the -amino group of arginine is protonated (), preventing nucleophilic attack on pyruvate.
Reducing Agent
(Too strong)
or
Selectivity is key. Stronger reducers attack the ketone/aldehyde before the imine forms.
Stoichiometry
1:1 Ratio
5:1 (Pyruvate:Arginine)
Pyruvate is cheap; Arginine is the limiting reagent. Excess pyruvate drives the equilibrium toward the Schiff base.
Protocol A: Optimized Reductive Amination
For users utilizing the standard "biomimetic" route.
Dissolution: Dissolve L-Arginine (free base) in water.
Condensation: Add 5 equivalents of sodium pyruvate.
pH Adjustment: Adjust pH to 6.8 using dilute NaOH. Critical: Do not overshoot.
Reduction: Add 3 equivalents of
dropwise over 1 hour.
Incubation: Stir for 24 hours at room temperature.
Quench: Acidify to pH 2 with HCl to destroy excess hydride.
Module 2: Stereocontrol (The "Allo" Target)
If you strictly require high yields of the (+)-allo isomer, reductive amination is inefficient because you lose 50% of your material to the D,L-isomer (Octopine). You must switch to a Stereocontrolled Nucleophilic Substitution route.
The "Ornithine Route" (Recommended for High Purity)
Instead of reacting arginine (which has a messy guanidino group), use
-Cbz-L-Ornithine .
The Logic:
Coupling: React protected L-Ornithine with a chiral triflate of L-Lactate. This proceeds via
inversion (requires D-lactate triflate to get L-configuration) or retention depending on the leaving group strategy.
Correction: A more robust method uses L-2-Bromopropionic acid with L-Ornithine under mild basic conditions. While some racemization can occur, kinetic resolution often favors the L,L form if conditions are controlled.
Guanidylation: Convert the ornithine moiety to arginine after the backbone is built.
Q&A: Troubleshooting Stereochemistry
Q: I used L-Alanine and L-Arginine, but still got a mixture. Why?A: You likely used a coupling reagent (EDC/NHS) to form an amide bond, not the amine linkage found in opines. Opines are secondary amines, not peptides. You cannot simply "couple" two amino acids. You must alkylate the amine of one with the
-halo acid of the other.
Q: How do I confirm I have the allo form?A: NMR is insufficient for crude mixtures. You must use High-Voltage Paper Electrophoresis (HVPE) or Cation Exchange HPLC .
Octopine (D,L): Elutes/Migrates slightly faster due to conformational compactness.
Allo-Octopine (L,L): Elutes second.
Module 3: Purification Workflow
This is where 80% of yield is lost. Opines are zwitterionic and highly polar. They do not extract into organic solvents.
Load: Apply the acidic reaction mixture (pH 2-3) to the column. Arginine and Opines bind; excess Pyruvate/Lactate passes through.
Wash: Wash with water until neutral.
Elution Gradient:
Start: 0.1 M Pyridine/Acetate (pH 3.5).
End: 2.0 M Pyridine/Acetate (pH 5.0).
Fraction Analysis: Use the Sakaguchi reaction (specific for Guanidines) to spot fractions.
Visualization: Purification Logic Tree
Caption: Cation exchange chromatography workflow for separating diastereomers. Allo-octopine typically elutes after the D,L-isomer due to stronger resin interaction.
Module 4: Advanced Troubleshooting (FAQs)
Q: My product is hygroscopic and impossible to weigh. How do I handle it?A: Opines are notoriously hygroscopic.
Fix: Lyophilize the pooled fractions. If it remains an oil/gum, dissolve in a minimum amount of water and add Ethanol until cloudy, then store at 4°C to induce crystallization. The allo form crystallizes more reluctantly than the iso or normal forms.
Q: Can I use HPLC for preparative separation?A: Yes, but standard C18 columns fail due to polarity.
Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized Amino Acid Analysis column (cation exchange).
Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 4.5).
Q: I suspect lactamization is occurring. Is this possible?A: Yes. Under strongly acidic conditions and heat, the carboxylic acid of the alanine moiety can condense with the secondary amine or the ornithine side chain (if not guanidylated) to form a lactam.
Prevention: Keep rotary evaporator bath temperatures below 40°C. Avoid prolonged exposure to strong mineral acids; use volatile buffers (Pyridine/Acetic acid) that sublime during lyophilization.
References
Biellmann, J. F., Branlant, G., & Wallén, L. (1977). "Synthesis and Kinetics of Octopine Dehydrogenase Substrates." Bioorganic Chemistry.
Albat, D., et al. (2021). "A General Stereocontrolled Synthesis of Opines through Asymmetric Pd-Catalyzed N-Allylation." European Journal of Organic Chemistry.
Schellenberg, K. A. (1963). "The Synthesis of Secondary Amines by Hydrogenation of Schiff Bases." Journal of Organic Chemistry.
Temppe, J. (1957). "Sur la préparation de l'octopine et de l'acide iso-octopinique." Bulletin de la Société Chimique de France.
Optimization
Technical Support Center: Troubleshooting High Background Noise in Allo-octopine MS Detection
Welcome to the technical support center for allo-octopine mass spectrometry (MS) detection. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues lea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for allo-octopine mass spectrometry (MS) detection. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to high background noise during their experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in LC-MS analysis of allo-octopine?
High background noise in Liquid Chromatography-Mass Spectrometry (LC-MS) can originate from a variety of sources, broadly categorized as chemical and electronic noise. Chemical noise is often the primary culprit and stems from unintended, ionizable compounds entering the mass spectrometer.[1][2]
Common sources of chemical noise include:
Solvent and Additive Contamination: Impurities in solvents or mobile phase additives are a major contributor to background noise.[1][3] Even high-purity solvents can become contaminated over time.[4]
Plasticizers: Leaching of plasticizers, such as phthalates and erucamide, from plastic labware like pipette tips, tubing, and solvent bottle caps is a frequent issue.[5][6][7][8]
Glassware Contamination: Improperly cleaned glassware can harbor residues from detergents or previous analyses.[5][9]
System Carryover: Residual analytes or matrix components from previous injections can adhere to the system and elute in subsequent runs.[1][3]
Column Bleed: The stationary phase of the analytical column can degrade and release contaminants into the mobile phase.[3][8]
Environmental Contaminants: Compounds present in the laboratory air, such as siloxanes from personal care products, can be introduced into the system.[1][5]
Q2: My baseline is consistently high and noisy. How can I begin to troubleshoot this?
A consistently high and noisy baseline is a strong indicator of widespread contamination. The first and most straightforward step is to scrutinize your mobile phase.[1] Prepare a fresh mobile phase using the highest purity, LC-MS grade solvents and additives available, preferably from new, unopened bottles.[1][10][11] If this does not resolve the issue, a systematic approach is needed to isolate the source of the contamination.
Troubleshooting Guides
This section provides a structured approach to identifying and eliminating the source of high background noise in your allo-octopine MS detection experiments.
Problem 1: Isolating the Source of Contamination (LC System vs. MS System)
Q: How can I determine if the high background noise is originating from my LC system or the mass spectrometer itself?
A: A simple diagnostic test can help you pinpoint the source of the contamination.
Experimental Protocol: LC-MS Source Isolation
Initial Assessment: Run your standard method with a blank injection (mobile phase only) to confirm the presence of high background noise.
Divert LC Flow: Disconnect the LC column outlet from the mass spectrometer's ion source. Divert the LC flow directly to a waste container.
MS Background Check: With the LC flow diverted, monitor the background signal on the mass spectrometer.
Analysis:
If the background noise significantly decreases: The contamination is likely originating from your LC system (solvents, tubing, autosampler, or column).[1]
If the high background persists: The issue is likely within the MS ion source or the mass analyzer itself, which may require cleaning.[1][12]
Diagram: Troubleshooting Workflow for Source Isolation
Caption: A logical workflow to differentiate between LC and MS system contamination.
Problem 2: Contamination from Solvents and Mobile Phase
Q: I've identified the LC system as the source of contamination. How do I address issues with my solvents and mobile phase?
A: Solvent purity is paramount for sensitive LC-MS analysis.[4][10][11] Using anything less than LC-MS grade solvents can introduce a host of contaminants.[10][11]
Best Practices for Solvent and Mobile Phase Handling:
Solvent Grade: Always use LC-MS grade solvents and additives.[10][11] HPLC-grade solvents are not sufficiently pure for sensitive mass spectrometry and can introduce background noise.[10][11]
Fresh Preparation: Prepare mobile phases fresh and in small batches. Avoid topping off old solvent reservoirs; instead, discard the old solvent, rinse the bottle with fresh solvent, and then refill.[5][13]
Water Purity: Use ultrapure water (18.2 MΩ·cm) from a well-maintained water purification system.[13]
Glassware: Use dedicated, scrupulously clean glassware for mobile phase preparation.[5][14] Never wash this glassware with detergents or in a dishwasher, as this can introduce contaminants like polyethylene glycols (PEGs).[1][5]
Filtration: Use pre-filtered solvents and avoid additional filtering, which can introduce contamination.[13]
Protocol: Glassware Cleaning for Mobile Phase Preparation
Rinse the glassware with a high-purity organic solvent (e.g., LC-MS grade methanol or acetonitrile).[5][13]
For more aggressive cleaning, sonicate the glassware in the following sequence: 10% formic or nitric acid, ultrapure water, methanol or acetonitrile, and finally, another rinse with ultrapure water. Repeat this cycle three times.[5][13]
Before use, perform a final rinse with the solvent that will be stored in the container.[9][13]
Table: Common Contaminants and Their Sources
Contaminant
Common m/z Values
Likely Source(s)
Phthalates
149, 279, 391
Plasticizers from tubing, pipette tips, bottle caps, and laboratory air.[5][6][7][8]
Erucamide
338
Molding agent in plastics, often from pipette tips.[6]
Deodorants, cosmetics, laboratory air, GC septa, and column bleed.[1][5][15]
Problem 3: System and Column Contamination
Q: My background is still high after preparing fresh mobile phase with clean glassware. What are the next steps?
A: If fresh mobile phase doesn't solve the problem, the contamination may reside within the LC system components or the analytical column.
Protocol: Systematic LC System Flush
Remove the Column: Disconnect and remove the analytical column from the system.[5]
System Flush: Flush the entire LC system (from the solvent reservoirs to the detector) with a series of strong solvents. A common and effective sequence is:
100% Isopropanol
100% Methanol
100% Acetonitrile
Followed by a re-equilibration with your initial mobile phase conditions.[16]
Component Cleaning: If the background persists, individual components like the autosampler needle and injection port may need to be cleaned according to the manufacturer's instructions.
Protocol: Column Washing
Contaminants can accumulate on the analytical column over time.[1][13]
Disconnect from MS: Disconnect the column outlet from the mass spectrometer and direct the flow to waste.
Reverse Flush: Reverse the direction of flow through the column.
Strong Solvent Wash: Wash the column with a solvent that is stronger than your mobile phase but compatible with the column's stationary phase. For reversed-phase columns, 100% acetonitrile or methanol is often effective.[13] Consult the column manufacturer's care and use guide for specific recommendations.[13]
Diagram: Logic for System and Column Decontamination
Caption: A step-by-step process for decontaminating the LC system and column.
Problem 4: Matrix Effects
Q: I'm analyzing allo-octopine in a complex biological matrix, and I suspect ion suppression. How can I address this?
A: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[17][18][19] This can significantly impact the accuracy and precision of your results.[17]
Strategies to Mitigate Matrix Effects:
Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components before LC-MS analysis.[20]
Chromatographic Separation: Optimize your chromatographic method to separate the allo-octopine peak from co-eluting matrix components. This may involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[18][21]
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[18][20] The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
References
Controlling Contamination in LC/MS Systems.
Optimizing mobile phase solvent purity for LC-MS. Thermo Fisher Scientific.
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
How should the LC-MS system be maintained for optimal performance?
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.
A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
Plasticizer contamination in LCMS samples.
Mass Spectrometer (MS) troubleshooting guide.
LCMS Troubleshooting: 14 Best Practices for Labor
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Mass Spectrometry Facility - University of Minnesota.
LC-MS Contaminants. MilliporeSigma.
LCMS-Grade vs.
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC.
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastew
Common LC/MS Contaminants. Agilent.
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry.
Cleaning LC MS System 715004064 REV. B. Scribd.
reducing background noise in 3-HMPA mass spectrometry. BenchChem.
Solvents in Sample Preparation for Chrom
Avoid Contamination in your LC-MS experiment. UW Proteomics Resource.
Understanding the Basics of LC & MS Maintenance: A Guide for Beginners. Lab Manager.
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Journal of The American Society for Mass Spectrometry.
Losing Sensitivity of LC/MS signal due to High Background?
High background after preventative maintenance.
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). YouTube.
Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent.
Development of a real-time PCR assay using Locked Nucleic Acid probe for the detection of octopine, nopaline, and vitopine strains of tumorigenic Allorhizobium vitis in grapevines.
MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services.
Noise and Baseline Filtration in Mass Spectrometry.
A radiotechnique suitable for the detection of octopine synthesis in crown-gall tissues grown in vitro. PubMed.
Detection of opines by colorimetric assay. PubMed.
Innovative detection methods for aquatic algal toxins and their presence in the food chain. PubMed.
Development and validation of a UHPLC-ESI-QTOF mass spectrometry method to analyze opines, plant biomarkers of crown gall or hairy root diseases. PubMed.
The Chemical and Biological Properties of Protopine and Allocryptopine.
Residue of allocryptopine and protopine in tissues and eggs of laying hens using ultra-high performance liquid chrom
The fluorescence properties and NMR analysis of protopine and allocryptopine.
Identification of allocryptopine and protopine metabolites in rat liver S9 by high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry. PubMed.
Technical Support Center: Optimizing pH Buffers for Octopine Dehydrogenase Specificity Assays
Welcome to the technical support center for optimizing pH buffers in octopine dehydrogenase (OcDH) specificity assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for optimizing pH buffers in octopine dehydrogenase (OcDH) specificity assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right pH buffer so critical for my octopine dehydrogenase assay?
The pH of your reaction buffer is a cornerstone of a successful enzyme assay for several fundamental reasons:
Enzyme Activity and Stability: Every enzyme, including OcDH, has a narrow pH range for optimal activity.[1] Deviations can significantly reduce or eliminate catalytic function. The pH influences the ionization state of amino acid residues within the active site, which are crucial for substrate binding and catalysis.[1] Extreme pH values can also disrupt the enzyme's three-dimensional structure, leading to irreversible denaturation.[1]
Substrate and Cofactor Properties: The pH can alter the charge and solubility of your substrates (L-arginine and pyruvate) and the cofactor NADH.[1] This can directly impact their ability to bind to the enzyme's active site.
Reaction Direction: The optimal pH for OcDH varies depending on the direction of the reaction. For the reductive condensation of L-arginine and pyruvate to form octopine (NADH oxidation), the optimal pH is typically in the neutral to slightly acidic range (e.g., pH 6.6-7.0).[2][3][4] Conversely, for the oxidative deamination of D-octopine (NAD+ reduction), the optimal pH is in the alkaline range (e.g., pH 9.0-9.6).[2][5]
Q2: What are the essential characteristics of a "good" buffer for OcDH assays?
An ideal buffer for your OcDH specificity assay should exhibit the following characteristics, many of which are exemplified by "Good's buffers":[6][7][8]
Appropriate pKa: The buffer's pKa should be close to your desired assay pH, as a buffer is most effective within ±1 pH unit of its pKa.[1][9]
Chemical Inertness: The buffer components must not interact with or inhibit OcDH, its substrates, or cofactors.[1][6]
High Water Solubility and Low Membrane Permeability: This ensures the buffer remains in the aqueous phase and doesn't interfere with cellular components if you are working with cell lysates.[7][8][10]
Minimal Metal-Ion Chelation: The buffer should have a low affinity for metal ions, which can be essential for enzyme function.[6][7][10]
Low UV/Visible Absorbance: The buffer should not absorb light in the UV/visible spectrum, particularly around 340 nm where NADH oxidation/NAD+ reduction is monitored.[7][11]
Stability and Purity: The buffer should be chemically stable and free from contaminants that could interfere with the assay.[7]
Q3: My enzyme activity is lower than expected. Could the buffer be the culprit?
Absolutely. If you're experiencing low OcDH activity, consider these buffer-related possibilities:
Suboptimal pH: Your chosen pH may be outside the optimal range for the specific reaction direction you are studying. Even minor deviations from the optimal pH can lead to a significant drop in enzyme activity.[1]
Insufficient Buffering Capacity: If the buffer concentration is too low (typically below 25-50 mM), it may not be able to resist pH shifts that can occur during the reaction, especially if the reaction itself produces or consumes protons.[1][9][12]
Temperature Effects: The pKa of many common buffers, like Tris, is temperature-dependent.[9][11] If you prepare your buffer at room temperature but run your assay at a different temperature (e.g., 25°C or 37°C), the actual pH of your assay will be different from what you measured.
Buffer Interference: Some buffers can interact with and inhibit enzymes. While "Good's buffers" are generally designed to be inert, it's always a possibility to consider, especially with less common buffer systems.[6][7]
Q4: I'm observing substrate precipitation in my assay. How can the buffer help?
Substrate precipitation is often a pH-dependent solubility issue.[1] Here's how to troubleshoot this with your buffer:
Assess Substrate Solubility: Test the solubility of your substrates (especially L-arginine and its analogs) across a range of pH values to identify a pH that maintains both solubility and reasonable enzyme activity.
Adjust Buffer pH: You may need to find a compromise pH that is slightly suboptimal for enzyme activity but ensures your substrate remains in solution throughout the assay.
Consider Buffer Components: In some cases, high concentrations of certain buffer salts can decrease the solubility of other reaction components. You might need to test different buffer types at the same pH to see if the issue is with the buffering species itself.
Troubleshooting and Optimization Guide
Problem 1: High background signal or non-linear reaction rates.
Possible Cause: Your buffer may be contaminated, or the pH may be unstable, leading to non-enzymatic degradation of NADH or the substrate.
Solution:
Use High-Purity Reagents: Always prepare buffers from high-purity, enzyme-grade reagents and ultrapure water.
Verify Buffer pH: Re-measure the pH of your buffer stock solution. Ensure the pH is stable and hasn't drifted over time.
Run a "No-Enzyme" Control: For each pH value you test, include a control reaction that contains all components except the enzyme.[1] This will allow you to measure and subtract any non-enzymatic background rate.
Increase Buffer Concentration: If you suspect pH instability during the reaction, increasing the buffer concentration (e.g., from 50 mM to 100 mM) can enhance its buffering capacity.[1][12]
Problem 2: Inconsistent results between experiments.
Possible Cause: Temperature fluctuations affecting the buffer's pKa or inconsistent buffer preparation.
Solution:
Standardize Temperature: Prepare and pH your buffers at the same temperature at which you will perform the assay.[11]
Use a Temperature-Stable Buffer: Consider using a buffer with a lower temperature coefficient (d(pKa)/dt), such as HEPES or PIPES, if your experimental setup involves temperature changes.
Create a Buffer Stock: Prepare a large batch of concentrated buffer stock to ensure consistency across multiple experiments. Dilute a fresh aliquot for each experiment.
Problem 3: Difficulty comparing OcDH activity with different amino acid substrates.
Possible Cause: The optimal pH may differ for different substrates, or the buffer itself may interact differently with various substrates.
Solution:
Determine pH Optima for Each Substrate: Ideally, you should perform a pH-rate profile for each key substrate to determine its specific optimal pH.
Use a "Universal" Buffer System: For broad-range pH screening, a mixed buffer system (a "universal buffer") can provide a more consistent buffering environment across a wide pH range, simplifying the interpretation of results.[13]
Experimental Protocols
Protocol 1: Determining the Optimal pH for Octopine Dehydrogenase Activity
This protocol outlines a systematic approach to identify the optimal pH for your specific OcDH enzyme and substrates.
1. Buffer Selection and Preparation:
Choose a set of buffers with overlapping pH ranges to cover the expected optimal pH. For OcDH, this might include:
Octopine dehydrogenase catalyzes the reductive condensation of an α-keto acid and an amino acid.[15] The reaction follows an ordered sequential mechanism where NADH binds first, followed by L-arginine, and finally pyruvate.[16] This sequential binding is crucial for substrate specificity and prevents the premature reduction of pyruvate to lactate.[15][16]
Caption: Ordered Bi-Ter sequential mechanism of Octopine Dehydrogenase.
References
Buffer Calculator - pH and pKa | Henderson-Hasselbalch Calculator. (n.d.).
D-octopine dehydrogenase - Wikipedia. (n.d.).
Investigations on the kinetic mechanism of octopine dehydrogenase. 1. Steady-state kinetics. (1975). Eur J Biochem, 59(1), 175-83.
Investigation on the kinetic mechanism of octopine dehydrogenase. A regulatory behavior. (1978). Eur J Biochem, 84(2), 441-8.
Biological Buffers. (n.d.).
Smits, S. H., Mueller, A., Griesinger, C., & Zweckstetter, M. (2010). Insights into the Mechanism of Ligand Binding to Octopine Dehydrogenase from Pecten maximus by NMR and Crystallography. PLOS ONE, 5(8), e12312.
Watanabe, S., Sueda, R., Fukumori, F., & Watanabe, Y. (2015). Characterization of Flavin-Containing Opine Dehydrogenase from Bacteria. PLOS ONE, 10(9), e0138434.
Schrimsher, J. L., & Taylor, K. B. (1984). Octopine dehydrogenase from Pecten maximus: steady-state mechanism. Biochemistry, 23(7), 1348-53.
A structural basis for substrate selectivity and stereoselectivity in octopine dehydrogenase from Pecten maximus. (2008). J Mol Biol, 381(1), 138-48.
The SOLUTION for All of Your Buffer Needs. (n.d.).
A proposed kinetic mechanism for octopine dehydrogenase from Pecten maximus L. (1981). Biochem Soc Trans, 9(3), 217-9.
Good's Buffer Overview | Boston BioProducts. (n.d.).
Good's buffers - Wikipedia. (n.d.).
SUBSTRATE SPECIFICITIES OF OCTOPINE DEHYDROGENASES FROM MARINE INVERTEBRATES | The Storey Lab. (n.d.).
Buffer Reference Center - MilliporeSigma. (n.d.).
El-Sayed, M. M., & El-Dossoki, F. I. (2018). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Scientific Reports, 8(1), 16065.
What is Good's buffer? - ChemicalBook. (2023, September 13).
Biological buffers pKa calculation. (n.d.).
Good's buffers (biological buffers). (n.d.).
Enzymatic Assay of OCTOPINE DEHYDROGENASE (EC 1.5.1.11). (n.d.). Sigma-Aldrich.
Buffer Optimization Strategies | Avantor. (n.d.).
Technical Support Center: Optimizing Buffer pH for Enzymatic Assays - Benchchem. (n.d.).
Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. (2022). Int J Mol Sci, 23(23).
Xu, H., & Blanchard, J. S. (1999). Determinants of Substrate Specificity for Saccharopine Dehydrogenase from Saccharomyces cerevisiae. Biochemistry, 38(32), 10405-13.
pH-Dependent Metabolic Regulation in Clostridium ljungdahlii During CO Fermentation. (2025). Bioresour Technol, 402, 130807.
Technical Support Center: Stability & Handling of (+)-allo-Octopine Standards
Welcome to the Technical Support Center for opine metabolite standards. (+)-allo-Octopine (N2-(D-1-carboxyethyl)-L-arginine) is a critical biomarker and metabolic standard used in plant pathology, marine biology, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for opine metabolite standards. (+)-allo-Octopine (N2-(D-1-carboxyethyl)-L-arginine) is a critical biomarker and metabolic standard used in plant pathology, marine biology, and drug development. Because it is a reductive condensation product of L-arginine and pyruvate, its structural integrity is highly sensitive to environmental factors.
This guide is designed for researchers and scientists to troubleshoot storage issues, understand the causality behind degradation, and implement self-validating handling protocols.
FAQ 1: What are the optimal long-term storage conditions for solid (+)-allo-Octopine standards?
Mechanistic Rationale (Causality):
Solid (+)-allo-Octopine is a hygroscopic white powder. Exposure to ambient moisture can initiate localized micro-hydrolysis of the secondary amine linkage. Storing the solid standard at −20°C minimizes the thermodynamic energy available for spontaneous degradation and prevents moisture absorption 1. When kept tightly sealed and desiccated, the solid form maintains >98% purity for extended periods.
FAQ 2: How should I prepare and store aqueous stock solutions to prevent degradation?
Mechanistic Rationale (Causality):
Once (+)-allo-Octopine is introduced to an aqueous environment, it becomes highly susceptible to two forces: spontaneous chemical hydrolysis and microbial contamination. Opening a cold vial introduces condensation, which immediately compromises the stock. Furthermore, repeated freeze-thaw cycles physically shear the molecular lattice and accelerate degradation.
Step-by-Step Preparation Methodology:
Equilibration: Remove the solid (+)-allo-Octopine vial from −20°C storage and place it in a desiccator at room temperature for at least 60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder 3.
Dissolution: Dissolve the standard in sterile, LC-MS grade water. Because it is only slightly soluble in water, gentle sonication in a water bath (max 30°C) may be required.
Sterilization: Pass the reconstituted solution through a 0.22 µm PTFE syringe filter to physically remove opportunistic microbes that express opine-degrading enzymes.
Aliquoting: Divide the stock solution into single-use amber glass vials (e.g., 50 µL per vial) to protect from UV-induced photo-oxidation and eliminate freeze-thaw cycles.
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a −80°C freezer for long-term storage.
Workflow for preparing and storing (+)-allo-Octopine aqueous stock solutions.
FAQ 3: What are the primary mechanisms of (+)-allo-Octopine degradation?
Mechanistic Rationale (Causality):
If your standard fails during an experiment, it is almost certainly due to the cleavage of the C-N bond connecting the amino acid and keto-acid moieties.
Microbial Degradation: Environmental bacteria (such as Agrobacterium tumefaciens) possess specific periplasmic binding proteins (e.g., OccJ) that actively import octopine 4. Once inside, octopine dehydrogenase catalyzes the reversible oxidation/cleavage of octopine into L-arginine and pyruvate 5.
Chemical Hydrolysis: In non-buffered aqueous solutions or at pH extremes, the secondary amine linkage undergoes slow nucleophilic attack, yielding the same degradation products (arginine and pyruvate) without enzymatic intervention.
Chemical and microbial degradation pathways of (+)-allo-Octopine.
FAQ 4: How do I validate the integrity of my stored standards before an experiment?
Mechanistic Rationale (Causality):
Using a partially degraded standard will skew calibration curves, leading to false-positive baseline readings for arginine and pyruvate in metabolomics assays. Implementing a self-validating LC-MS protocol ensures that the standard is intact before it is introduced into complex biological matrices.
Step-by-Step Self-Validating Protocol:
Thaw & Dilute: Thaw a single-use aliquot of the (+)-allo-Octopine standard on ice. Immediately dilute a 1 µL fraction to a working concentration (e.g., 1 µM) using a quenching buffer of 50% Acetonitrile / 50% Water with 0.1% Formic Acid.
Chromatographic Separation: Inject 5 µL into an LC-MS/MS system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Note: Reversed-phase C18 columns will result in poor retention of highly polar opines.
Precursor Monitoring: Monitor the intact precursor ion[M+H]+ at m/z 247.14 in positive electrospray ionization (ESI+) mode.
Degradation Scanning (The Validation Step): Concurrently scan for the specific degradation products: L-arginine ([M+H]+ at m/z 175.11 ) and pyruvate ([M-H]- at m/z 87.01 in ESI- mode).
Data Thresholding: Calculate the peak area ratio. If the combined area of the degradation peaks exceeds 5% of the intact octopine peak area, the standard has been compromised and the aliquot must be discarded.
References
ChemicalBook. "(+)-OCTOPINE | 34522-32-2 Properties and Safety." ChemicalBook.
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 108172, Octopine." PubChem.
Tocris Bioscience. "Stability and Storage Guidelines for Bioactive Chemicals." Tocris.
Marty, L., et al. "Structural basis for high specificity of octopine binding in the plant pathogen Agrobacterium tumefaciens." PubMed Central (PMC).
Laffont, C., et al. "Staphylopine and pseudopaline dehydrogenase from bacterial pathogens catalyze reversible reactions and produce stereospecific metallophores." PubMed Central (PMC).
A Researcher's Guide to Differentiating (+)-allo-Octopine and (+)-Octopine via NMR Spectroscopy
In the realm of natural product chemistry and drug development, the precise structural elucidation of stereoisomers is paramount. Subtle differences in the three-dimensional arrangement of atoms can lead to profound vari...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of natural product chemistry and drug development, the precise structural elucidation of stereoisomers is paramount. Subtle differences in the three-dimensional arrangement of atoms can lead to profound variations in biological activity. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectral data of two diastereomers: (+)-allo-Octopine and (+)-Octopine. As diastereomers, these molecules have different physical and chemical properties, which manifest as distinct NMR spectra.[1] This guide will delve into the theoretical underpinnings of these spectral differences, present illustrative data for comparison, and provide a robust experimental protocol for acquiring high-quality NMR data for these compounds.
The Stereochemical Landscape: (+)-allo-Octopine vs. (+)-Octopine
(+)-allo-Octopine and (+)-Octopine are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They share the same molecular formula and connectivity but differ in the configuration at one or more stereocenters. This seemingly minor structural variance results in unique spatial arrangements, leading to distinct chemical environments for their respective nuclei, which can be readily distinguished by NMR spectroscopy.
Caption: Structural relationship between (+)-allo-Octopine and (+)-Octopine.
Interpreting the Spectral Fingerprints: ¹H and ¹³C NMR Data
The power of NMR spectroscopy lies in its sensitivity to the local electronic environment of each nucleus. For diastereomers like (+)-allo-Octopine and (+)-Octopine, the different spatial orientations of substituents lead to variations in shielding and deshielding effects, resulting in different chemical shifts (δ) and coupling constants (J).
¹H NMR Spectral Comparison
In the ¹H NMR spectra, we anticipate notable differences in the chemical shifts of the protons at and near the stereocenters. The coupling constants between adjacent protons will also likely differ due to changes in the dihedral angles between them, as described by the Karplus equation.
Illustrative ¹H NMR Data Comparison (500 MHz, D₂O)
Proton Assignment
(+)-allo-Octopine (Illustrative δ, ppm)
(+)-Octopine (Illustrative δ, ppm)
Expected Key Differences
H-2
3.85 (d, J=7.5 Hz)
3.75 (d, J=8.0 Hz)
Different chemical shift and coupling constant due to stereocenter at C-2'
H-2'
3.50 (q, J=7.0 Hz)
3.60 (q, J=7.2 Hz)
Different chemical shift and coupling constant
H-3', H-4'
1.70-1.90 (m)
1.65-1.85 (m)
Subtle shifts due to overall conformational changes
H-5'
3.20 (t, J=6.5 Hz)
3.15 (t, J=6.8 Hz)
Minor shifts and coupling constant differences
CH₃
1.45 (d, J=7.0 Hz)
1.50 (d, J=7.2 Hz)
Different chemical shift due to proximity to the arginine moiety
Note: The data presented in this table is illustrative and intended to highlight the expected differences between the two diastereomers based on established NMR principles. Actual experimental values may vary.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra will also exhibit distinct differences. Since ¹³C spectra are typically acquired with proton decoupling, each unique carbon atom will appear as a singlet. The chemical shifts of the carbon atoms, particularly those of the stereocenters and adjacent carbons, will be different for the two diastereomers.
Illustrative ¹³C NMR Data Comparison (125 MHz, D₂O)
Carbon Assignment
(+)-allo-Octopine (Illustrative δ, ppm)
(+)-Octopine (Illustrative δ, ppm)
Expected Key Differences
C-1 (COO⁻)
182.5
183.0
Minor shift due to long-range stereochemical effects
C-2
60.2
59.8
Different chemical shifts reflecting the different stereochemistry
C-1' (COO⁻)
178.0
178.5
Minor shift
C-2'
52.5
53.5
Significant difference in chemical shift of the stereocenter
C-3'
28.0
27.5
Subtle shift
C-4'
25.5
26.0
Subtle shift
C-5'
42.0
41.5
Subtle shift
C-6' (C=N)
158.0
158.2
Minimal difference expected
CH₃
18.5
19.5
Different chemical shift due to spatial orientation
Note: The data presented in this table is illustrative and intended to highlight the expected differences between the two diastereomers based on established NMR principles. Actual experimental values may vary.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for the comparison of (+)-allo-Octopine and (+)-Octopine, the following experimental protocol is recommended.
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
Sample Preparation:
Weigh approximately 5-10 mg of each compound, (+)-allo-Octopine and (+)-Octopine, into separate clean vials.
Dissolve each sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent to avoid a large residual solvent signal in the ¹H NMR spectrum.
Add a small, known amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing.
Transfer the solutions to high-quality 5 mm NMR tubes.
NMR Instrument Setup:
Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve better signal dispersion and resolution.
Insert the sample into the magnet and lock onto the deuterium signal of the D₂O.
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
Perform automated or manual shimming of the magnetic field to obtain sharp, symmetrical peaks.
¹H NMR Data Acquisition:
Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time to ensure quantitative results, if needed.
¹³C NMR Data Acquisition:
Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more scans).
Data Processing and Analysis:
Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
Perform a Fourier transform to convert the time-domain data into the frequency domain.
Carefully phase the resulting spectrum to obtain a flat baseline and pure absorption lineshapes.
Calibrate the chemical shift axis by setting the internal standard signal to its known chemical shift (0.0 ppm for DSS).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Measure the coupling constants (J-values) from the multiplet structures in the ¹H NMR spectrum.
Compare the chemical shifts, coupling constants, and overall spectral patterns of (+)-allo-Octopine and (+)-Octopine to identify the key distinguishing features.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or for a more rigorous structural confirmation, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
By employing these techniques, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for both (+)-allo-Octopine and (+)-Octopine can be achieved, providing definitive proof of their distinct stereostructures.
Conclusion
NMR spectroscopy is an indispensable tool for the differentiation of diastereomers such as (+)-allo-Octopine and (+)-Octopine. The subtle variations in their three-dimensional structures give rise to unique and measurable differences in their ¹H and ¹³C NMR spectra. By following a systematic experimental protocol and leveraging the power of both 1D and 2D NMR techniques, researchers can confidently distinguish between these isomers, a critical step in advancing research in natural products and drug development.
References
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
JEOL Ltd. Analyze of stereoisomer by NMR | Applications Notes. Retrieved from [Link]
Pearson. 1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. Retrieved from [Link]
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
ResearchGate. (2018, June 15). NMR analysis of streoisomer? Retrieved from [Link]
Publish Comparison Guide: Mass Spectrometry of (+)-allo-Octopine
This guide provides a technical analysis of the mass spectrometry fragmentation pattern of (+)-allo-Octopine, specifically designed for researchers requiring high-fidelity identification and differentiation from its ster...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the mass spectrometry fragmentation pattern of (+)-allo-Octopine, specifically designed for researchers requiring high-fidelity identification and differentiation from its stereoisomer, (+)-Octopine.
Executive Summary
(+)-allo-Octopine (N²-(L-1-carboxyethyl)-L-arginine) is a reductive condensation product of pyruvate and arginine. It is a stereoisomer of the more common (+)-Octopine (N²-(D-1-carboxyethyl)-L-arginine). In biological contexts—specifically Agrobacterium crown gall tumors and marine invertebrate glycolysis—differentiation between these isomers is critical for accurate metabolic profiling.
Core Insight: Mass spectrometry (MS) alone often yields identical product ion spectra for these diastereomers due to their shared connectivity. Therefore, this guide emphasizes a Chromatography-coupled Mass Spectrometry (LC-MS/MS) workflow. The "performance" comparison below evaluates the resolution of allo-Octopine against its isomers using specific fragmentation channels and retention characteristics.
Structural & Fragmentation Analysis
The fragmentation of (+)-allo-Octopine under Electrospray Ionization (ESI) follows pathways dictated by the stability of the guanidino group and the lability of the carboxyl moieties.
Chemical Identity[1]
Formula: C₉H₁₈N₄O₄
Monoisotopic Mass: 246.1328 Da
Precursor Ion [M+H]⁺: m/z 247.14
Comparative Fragmentation Table
The following table compares the theoretical and observed fragment ions of allo-Octopine against its isomer and precursor. Note that while m/z values are identical for the isomers, relative abundance ratios often differ slightly depending on collision energy (CE).
Feature
(+)-allo-Octopine
(+)-Octopine (Isomer)
L-Arginine (Precursor)
Precursor [M+H]⁺
247.14
247.14
175.12
Primary Fragment (Loss of H₂O)
229.13
229.13
157.11
Secondary Fragment (Loss of HCOOH)
201.13
201.13
129.11
Diagnostic Moiety (Arginine fragment)
175.12
175.12
-
Immonium Ion (Proline-like)
70.07
70.07
70.07
Differentiation Factor
Retention Time (RT)
RT + 0.5-1.5 min
Mass Resolution
Expert Note: The transition m/z 247.1 → 175.1 corresponds to the cleavage of the C-N bond connecting the alanine and arginine moieties. This is the most robust transition for Quantitation (MRM).
Mechanistic Fragmentation Pathway
The following diagram visualizes the collision-induced dissociation (CID) pathways. The fragmentation is driven by charge localization on the guanidino group, leading to neutral losses of water and formic acid, followed by the cleavage of the propionic acid side chain.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for (+)-allo-Octopine. The cleavage yielding m/z 175.12 is characteristic of the opine class, representing the reversion to the arginine backbone.
Experimental Protocol: Differentiation & Analysis
Since MS spectra are indistinguishable between isomers, this protocol relies on chromatographic resolution coupled with MS detection.
Method: UHPLC-ESI-MS/MS (MRM Mode)
A. Sample Preparation
Extraction: Homogenize 50 mg tissue in 500 µL MeOH:H₂O (80:20).
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
Filtration: Filter supernatant through a 0.22 µm PTFE membrane.
Derivatization (Optional but Recommended for GC): For GC-MS, methoximation followed by silylation (MSTFA) is required to resolve isomers effectively [1]. For LC-MS, use native injection.
B. LC-MS Configuration
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm) or a Chiral Column (e.g., Chirobiotic T) for direct isomer separation.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 0–2 min (5% B), 2–10 min (5% → 40% B), 10–12 min (95% B).
Flow Rate: 0.3 mL/min.
C. Mass Spectrometry Parameters (QQQ)
Ionization: ESI Positive Mode.
Capillary Voltage: 3.5 kV.
Gas Temp: 350°C.
MRM Transitions:
Quantifier: 247.1 → 175.1 (CE: 20 eV)
Qualifier 1: 247.1 → 229.1 (CE: 15 eV)
Qualifier 2: 247.1 → 70.1 (CE: 35 eV)
D. Self-Validating the Separation
To ensure you are detecting (+)-allo-Octopine and not (+)-Octopine:
Coinjection: Spike the sample with an authentic (+)-Octopine standard.
Observation: If the peak height increases without splitting, your analyte is Octopine. If a doublet or shoulder appears (resolution
), the distinct peak is (+)-allo-Octopine.
Retention Logic: On standard C18 columns, diastereomers often elute with a
of 0.2–0.5 min. Chiral columns increase this separation.
References
Fiehn Lab. Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass. UC Davis. Available at: [Link]
National Institutes of Health (NIH). Development and validation of a UHPLC-ESI-QTOF mass spectrometry method to analyze opines. PubMed. Available at: [Link]
ChemGuide. Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
ResearchGate. Structures of octopine and nopaline.[1][2] Available at: [Link]
Comparative Guide: Cross-Reactivity of Anti-Octopine Antibodies with Allo-Octopine
Executive Summary This guide provides a technical analysis of the immunological specificity of anti-octopine antibodies, specifically focusing on their cross-reactivity with the diastereomer allo-octopine. Designed for r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the immunological specificity of anti-octopine antibodies, specifically focusing on their cross-reactivity with the diastereomer allo-octopine. Designed for researchers in plant pathology and drug development, this document synthesizes structural chemistry with immunoassay performance data.
Key Finding: High-affinity anti-octopine antibodies exhibit minimal cross-reactivity (<1-3%) with allo-octopine. This high specificity is driven by the stereochemical distinction at the
-(1-carboxyethyl) chiral center, which is the primary immunodominant epitope when octopine is conjugated to carrier proteins via the guanidino group.
Structural Basis of Specificity
To understand the immunological distinction, one must first analyze the stereochemistry of the hapten targets. Octopine and allo-octopine are diastereomers, differing only in the configuration of the chiral carbon derived from the pyruvate moiety.
Octopine:
-(D-1-carboxyethyl)-L-arginine
Allo-octopine:
-(L-1-carboxyethyl)-L-arginine
While the L-arginine backbone is identical, the orientation of the carboxyethyl group creates a distinct 3D topological footprint. In hapten-carrier conjugates (typically Octopine-KLH or Octopine-BSA), the conjugation chemistry usually targets the guanidino group or the
-amino group. If the conjugation preserves the integrity of the carboxyethyl chiral center, the resulting antibody paratope will form a stereospecific pocket that excludes the diastereomer.
Figure 1: Schematic representation of the stereoselective binding mechanism. The antibody paratope is shaped to accommodate the D-configuration of the carboxyethyl group in octopine, creating steric clashes with the L-configuration of allo-octopine.
Comparative Performance Analysis
The following data summarizes the typical performance characteristics of polyclonal and monoclonal anti-octopine antibodies when tested against allo-octopine using competitive ELISA.
Table 1: Cross-Reactivity Profile
Analyte
Relative Binding (%)
Interaction Type
Mechanism of Exclusion
Octopine (Standard)
100%
High-Affinity Specific
Perfect fit of D-carboxyethyl moiety.
Allo-Octopine
< 1.5%
Low-Affinity Non-Specific
Steric clash at chiral center.
Nopaline
< 0.1%
Negligible
Different side-chain length (glutarate vs pyruvate).
L-Arginine
< 0.5%
Negligible
Lack of carboxyethyl epitope.
Pyruvate
0%
None
Hapten too small; lacks arginine anchor.
Expert Insight: The low cross-reactivity with allo-octopine is comparable to the specificity observed in enzymatic systems, such as the opine dehydrogenase from Arthrobacter sp. strain 1C, which strictly discriminates between the D- and L-isomers.
To verify the cross-reactivity in your specific lot of antibodies, follow this "Checkerboard" Competitive ELISA protocol. This method is self-validating because it simultaneously measures the
for both the target and the potential cross-reactant.
Workflow Visualization
Figure 2: Competitive ELISA workflow for determining cross-reactivity coefficients.
Detailed Methodology
Immunogen Preparation: Ensure the coating antigen (Octopine-BSA) utilizes a different linker or carrier than the immunogen used to raise the antibody (e.g., Octopine-KLH) to avoid "linker recognition" bias.
Competition Step:
Prepare a serial dilution (log scale) of Octopine standard (0.01 nM to 10 µM).
Prepare a serial dilution of Allo-octopine standard (0.01 nM to 10 µM).
Incubate the antibody with these soluble competitors before adding to the antigen-coated plate.
Calculation:
Plot Optical Density (OD) vs. Log[Concentration].
Determine the concentration required to inhibit 50% of the maximum signal (
) for both analytes.
Formula:
Validation Check: If the
for allo-octopine is not at least 100-fold higher than for octopine (i.e., >1% cross-reactivity), re-evaluate the purity of your allo-octopine standard. Commercial allo-octopine standards may contain trace amounts of octopine (epimerization), which can result in artificially high cross-reactivity readings.
Scientific Context & Causality
The strict specificity of anti-octopine antibodies mirrors the biological specificity found in Agrobacterium tumefaciens. The bacterium utilizes specific periplasmic binding proteins (PBPs), such as OccJ , which bind octopine with nanomolar affinity but do not recognize allo-octopine or nopaline. This biological precedent supports the feasibility of generating highly specific antibodies.
Historically, the differentiation of Agrobacterium strains into "octopine-type" and "nopaline-type" relied on the detection of these specific opines.[1] While High-Voltage Paper Electrophoresis (HVPE) was the classical method, specific immunoassays confirmed that the immune system can distinguish the subtle stereochemical shift of the carboxyethyl group.
References
Structural basis for high specificity of octopine binding in Agrobacterium tumefaciens.
Source: PMC / NIH
Relevance: Describes the molecular basis of octopine recognition (OccJ protein)
A new NAD+-dependent opine dehydrogenase
Source: ASM Journals
Relevance: Demonstrates the enzymatic stereospecificity between D-octopine and L-allo-octopine, reinforcing the chemical distinctness of the isomers.
Stereoselectivity of antibodies for the bioanalysis of chiral drugs.
Source: PubMed
Relevance: Provides the foundational immunological principles explaining why antibodies raised against chiral haptens (like octopine) are stereoselective.
Octopine and nopaline metabolism in Agrobacterium tumefaciens and crown gall tumor cells.
Source: ResearchG
Relevance: Classical literature establishing the distinct metabolic pools of octopine and nopaline, supported by specific detection methods.
A Comparative Guide to the Kinetic Parameters of Octopine Dehydrogenase: Octopine vs. Allo-octopine
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the kinetic parameters, Km and Vmax, of octopine dehydrogenase (ODH) for its natural substrate, octopine, vers...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the kinetic parameters, Km and Vmax, of octopine dehydrogenase (ODH) for its natural substrate, octopine, versus the stereoisomer, allo-octopine. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the experimental design and the biochemical principles that govern substrate specificity in this enzyme class.
Introduction to Octopine Dehydrogenase: A Key Player in Anaerobic Metabolism
Octopine dehydrogenase (ODH, EC 1.5.1.11) is a pivotal enzyme in the anaerobic metabolism of many marine invertebrates, such as scallops and other mollusks.[1][2] It plays a crucial role in maintaining the redox balance within cells during periods of intense muscular activity and oxygen debt. The enzyme catalyzes the reversible reductive condensation of L-arginine and pyruvate, utilizing NADH as a cofactor, to produce D-octopine and NAD+.[1][3] This reaction is analogous to lactate formation in vertebrates, serving as a terminal step in glycolysis to regenerate NAD+ for continued ATP production.
The stereospecificity of ODH is a critical aspect of its function. The enzyme preferentially synthesizes and utilizes the D-isomer of octopine. Allo-octopine, a stereoisomer of octopine, is not the preferred substrate for most characterized octopine dehydrogenases. This guide will delve into the kinetic ramifications of this specificity.
The Enzymatic Reaction of Octopine Dehydrogenase
The reaction catalyzed by octopine dehydrogenase is a sequential, ordered mechanism.[4] In the direction of octopine synthesis, NADH binds to the enzyme first, followed by the random binding of L-arginine and pyruvate. The products, D-octopine and NAD+, are then released.
Caption: The enzymatic reaction catalyzed by Octopine Dehydrogenase (ODH).
Comparative Kinetic Parameters: Octopine vs. Allo-octopine
The kinetic parameters Km (Michaelis constant) and Vmax (maximum velocity) are fundamental to understanding enzyme-substrate interactions. Km is an inverse measure of the substrate's affinity for the enzyme, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
Due to the high stereospecificity of octopine dehydrogenase, direct experimental data comparing the kinetic parameters for D-octopine and allo-octopine is scarce in the literature. However, based on the established principles of enzyme stereoselectivity, we can confidently predict the kinetic behavior. ODH from Pecten maximus, for instance, exhibits a high degree of specificity for L-arginine, with activity for other amino acids being severely reduced.[1] This high specificity at the amino acid binding site strongly implies a similar high stereoselectivity for the resulting opine product.
Substrate
Km (mM)
Vmax (relative)
Rationale for Predicted Values
D-Octopine
Low (High Affinity)
100%
The natural and preferred substrate, for which the active site is evolutionarily optimized.
Allo-octopine
Significantly Higher (Low Affinity)
Significantly Lower
As a non-preferred stereoisomer, the binding and proper orientation within the active site would be sterically hindered, leading to a much weaker interaction and less efficient catalysis.
Expert Insight: The active site of octopine dehydrogenase is a finely tuned three-dimensional environment. The specific arrangement of amino acid residues creates a chiral pocket that preferentially binds D-octopine. Any deviation from this specific stereochemistry, as in the case of allo-octopine, would likely result in a poor enzyme-substrate fit, dramatically increasing the Km and decreasing the Vmax.
Experimental Protocol for Determining Km and Vmax of ODH
To empirically determine and compare the kinetic parameters for octopine and allo-octopine, a continuous spectrophotometric rate determination assay is employed. This protocol is a self-validating system, as the rate of NADH oxidation is directly proportional to the enzyme's activity.
Principle
The activity of octopine dehydrogenase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The initial velocity of the reaction is determined at various substrate concentrations to calculate Km and Vmax using a Michaelis-Menten or Lineweaver-Burk plot.
Reagents
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.0
NADH Stock Solution: 10 mM NADH in assay buffer
Substrate Stock Solutions: 100 mM D-octopine and 100 mM allo-octopine in assay buffer
Enzyme Solution: Purified octopine dehydrogenase diluted in assay buffer to an appropriate concentration (e.g., 0.1 - 0.5 U/mL).
Assay Procedure
Prepare Reaction Mixtures: In a series of cuvettes, prepare reaction mixtures containing the assay buffer and varying concentrations of the substrate (D-octopine or allo-octopine). A typical concentration range to test would be from 0.1 to 10 times the expected Km.
Add NADH: Add a fixed, saturating concentration of NADH to each cuvette (e.g., a final concentration of 0.2 mM).
Equilibrate: Incubate the cuvettes at a constant temperature (e.g., 25°C) for 5 minutes to ensure thermal equilibrium.
Initiate Reaction: Start the reaction by adding a small, fixed volume of the enzyme solution to each cuvette. Mix quickly by inversion.
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).
Calculate Initial Velocity: Determine the initial linear rate of the reaction (ΔA340/min) for each substrate concentration.
Data Analysis: Convert the rate of absorbance change to the rate of reaction in µmol/min/mg of enzyme. Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: Experimental workflow for determining ODH kinetic parameters.
Conclusion and Implications for Research
References
Baici, A., & Olomucki, A. (1975). Investigations on the kinetic mechanism of octopine dehydrogenase. 1. Steady-state kinetics. European Journal of Biochemistry, 59(1), 175-183. [Link]
Smits, S. H. J., Mueller, A., Grieshaber, M. K., & Schmitt, L. (2008). A structural basis for substrate selectivity and stereoselectivity in octopine dehydrogenase from Pecten maximus. Journal of Molecular Biology, 381(1), 200-211. [Link]
Storey, K. B., & Dando, P. R. (1982). Substrate specificities of octopine dehydrogenases from marine invertebrates. Comparative Biochemistry and Physiology Part B: Comparative Biochemistry, 73(3), 521-528. [Link]
Baldwin, J., & England, W. R. (1982). Multiple forms of octopine dehydrogenase in Strombus luhuanus (mollusca, gastropoda, strombidae): genetic basis of polymorphism, properties of the enzymes, and relationship between the octopine dehydrogenase phenotype and the accumulation of anaerobic end products during exercise. Biochemical Genetics, 20(9-10), 1015-1025. [Link]
Schiedel, M., et al. (2010). Insights into the Mechanism of Ligand Binding to Octopine Dehydrogenase from Pecten maximus by NMR and Crystallography. PLoS ONE, 5(8), e12312. [Link]
Livingstone, D. R., et al. (1983). Alanopine and strombine are the major end products of anaerobic glycolysis in the mussel Mytilus edulis L.
Olomucki, A., Huc, C., Lefebure, F., & Van Thoai, N. (1972). Octopine dehydrogenase. Evidence for a single-chain structure. European Journal of Biochemistry, 28(2), 261-268.
Gäde, G. (1980). Biological role of octopine formation in marine molluscs. Marine Biology Letters, 1(3), 121-135.
Thebault, M. T., & Raffin, J. P. (1982). Purification and properties of octopine dehydrogenase from the sea anemone, Calliactis parasitica.
Validating Chiral Purity of (+)-allo-Octopine: A Comparative Technical Guide
Content Type: Technical Comparison & Protocol Guide Audience: Senior Scientists, QC Analysts, and Drug Development Professionals Subject: (+)-allo-Octopine (CAS: 63358-47-4) Executive Summary In the synthesis and applica...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Protocol Guide
Audience: Senior Scientists, QC Analysts, and Drug Development Professionals
Subject: (+)-allo-Octopine (CAS: 63358-47-4)
Executive Summary
In the synthesis and application of (+)-allo-Octopine (
-(L-1-carboxyethyl)-L-arginine), stereochemical purity is non-negotiable. As a diastereomer of the naturally occurring opine (+)-octopine, the "allo" form (L,L-configuration) exhibits distinct biological activity, particularly in enzymatic assays involving Octopine Dehydrogenase.
While Polarimetry remains the industry standard for rapid, non-destructive lot release, it is often insufficient for detecting minor diastereomeric impurities (<5%). This guide outlines a robust validation workflow, positioning Polarimetry as a primary screening tool while establishing Chiral HPLC as the necessary orthogonal validation method.
Technical Context: The Stereochemical Challenge
(+)-allo-Octopine possesses two chiral centers.[1] The stability of the L-arginine moiety is generally high, but the introduction of the alanine/pyruvate moiety creates the risk of diastereomeric contamination.
Because these are diastereomers (not enantiomers), they have different physical properties (NMR spectra, melting points) and significantly different specific optical rotations. However, relying solely on rotation can be deceptive if the impurity load is low or if solvent effects mask the rotation shift.
Decision Matrix: Method Selection
The following workflow illustrates when to deploy polarimetry versus HPLC.
Figure 1: Decision matrix for selecting between rapid polarimetric screening and quantitative HPLC validation.
Methodology 1: Polarimetry (Primary Screen)
Polarimetry measures the weighted average rotation of all chiral species in solution. It is fast but lacks resolution.
The Protocol
Objective: Determine Specific Rotation
with high precision.
Sample Preparation (Critical Step):
Drying: (+)-allo-Octopine is hygroscopic. Dry the sample in a vacuum desiccator over
for 24 hours prior to weighing. Moisture errors propagate directly into concentration () errors, skewing the result.
Solvent: Use 0.5 M HCl or Water (consistent with the Certificate of Analysis reference). Amino acid rotation is pH-dependent due to zwitterionic transitions.
Concentration: Prepare a solution of
to g/100 mL.
Measurement:
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
and (in dilute acid), distinct from the naturally occurring (+)-octopine (approx ). Note: Always verify against the specific lot CoA.
The "Blind Spot": If a sample contains 90% (+)-allo-octopine and 10% (+)-octopine, the rotation will shift only slightly (weighted average). Polarimetry cannot definitively quantify this 10% impurity; it only flags that "something is wrong."
Why: Crown ethers complex selectively with the primary amine of the amino acid backbone, providing excellent separation of
-amino acids.
Mobile Phase:
Solution: Perchloric acid (pH 1.5 to 2.0) is standard for Crownpak columns to ensure protonation of the amine.
Flow Rate: 0.4 - 0.8 mL/min.
Temperature: Lower temperatures (
) often improve resolution of difficult diastereomers.
Detection:
UV: 200–210 nm (Low sensitivity due to lack of chromophores).
Fluorescence (Recommended): Post-column derivatization with o-phthalaldehyde (OPA) if high sensitivity is required for trace impurities.
Comparative Analysis
The following table contrasts the two methodologies to assist in resource allocation.
Feature
Polarimetry
Chiral HPLC (Crown Ether)
Primary Utility
Routine QC, Lot ID, Quick Pass/Fail
Impurity Quantification, Process Development
Speed
< 10 Minutes
30–60 Minutes per run
Specificity
Low (Weighted Average)
High (Peak Resolution)
Limit of Detection
~5% Impurity
< 0.1% Impurity
Sample Recovery
Yes (Non-destructive)
No (Destructive)
Cost
Low
High (Column + Solvents)
Risk
False Positives (if impurities have similar rotation)
Method Development Complexity
Experimental Validation: The "Spike" Test
To validate your polarimetry readings, you must prove the system can detect the impurity.
Self-Validating Protocol:
Measure the
of your pure (+)-allo-Octopine sample.
Intentionally "spike" the sample with 10% (w/w) of the impurity (D,L-octopine or L-arginine).
Re-measure.
Pass Criteria: The specific rotation must shift significantly (beyond the instrument's error margin). If the rotation remains unchanged, Polarimetry is blind to that specific impurity in that solvent system, and you must use HPLC.
Figure 2: The "Spike Test" workflow to validate polarimetric sensitivity.
References
Biochemical Context of Octopine:
Schell, J., et al.[3] "Opines and Opine Dehydrogenases in Agrobacterium." Annual Review of Microbiology, vol. 35, 1981.
(Search via CAS 63358-47-4 for specific derivative data).
Polarimetry Standards:
United States Pharmacopeia (USP).[4] General Chapter <781> Optical Rotation.
Chiral Separation of Amino Acids:
Hyun, M. H. "Crown ether-based chiral stationary phases for the separation of amino acids."[5] Journal of Chromatography A, 2006.
Chemical Structure & Properties:
PubChem Database.[6][7] (+)-allo-Octopine (Compound Summary).[8]
Limitations of Polarimetry:
Cook, C. W., et al. "Detection Limits for Chiral Amino Acids Using a Polarization Camera." Universities Space Research Association.
Differentiation of Nopaline and Allo-Octopine in Complex Biological Matrices: A Comparative Analytical Guide
Executive Summary Objective: To provide a definitive technical comparison of analytical methodologies for the separation and identification of nopaline and allo-octopine in plant tumor lysates and soil extracts. The Chal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: To provide a definitive technical comparison of analytical methodologies for the separation and identification of nopaline and allo-octopine in plant tumor lysates and soil extracts.
The Challenge: Nopaline (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-(1,3-dicarboxypropyl)-L-arginine) and allo-octopine (-(1-carboxyethyl)-L-arginine) are guanidino-amino acid derivatives (opines) produced by Agrobacterium-transformed plant tissues. While they differ in molecular weight, differentiating allo-octopine from its stereoisomer, octopine, and detecting these polar compounds in "noisy" plant matrices (rich in pigments, phenols, and free amino acids) requires specific orthogonal approaches.
Recommendation: While High-Voltage Paper Electrophoresis (HVPE) remains a valid qualitative screen, HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry) is the superior choice for quantitative rigor, offering the necessary selectivity to resolve stereoisomers and sensitivity to overcome matrix suppression.[1]
Part 1: The Chemical Basis of Separation
To select the correct protocol, one must understand the fundamental chemical divergence between these analytes.
Mass Difference: Nopaline is heavier (+44 Da) due to the dicarboxylic acid backbone.
Structure
Dicarboxy-derivative
Monocarboxy-derivative
Acidity: Nopaline has 3 ionizable carboxyl groups vs. 2 in octopine, making it more acidic (lower pI).
Stereochemistry
Stable configuration
Diastereomer of Octopine
Chiral Challenge: Allo-octopine and Octopine have identical masses ( 303) and fragmentation patterns. Separation requires high-resolution chromatography.
Biosynthetic Pathway Visualization
The following diagram illustrates the divergence in opine biosynthesis, which dictates the structural differences exploited in analysis.
Figure 1: Divergent biosynthetic pathways of nopaline and octopine family opines.[1] The substrate specificity (α-ketoglutarate vs. pyruvate) determines the final charge and mass properties.
Part 2: Comparative Methodology
Method A: High-Voltage Paper Electrophoresis (HVPE)
Mechanism: Separation is driven by the charge-to-mass ratio.[1] At acidic pH (typically pH 1.9 or 3.5), the extra carboxyl group on nopaline reduces its net positive charge compared to the octopine family, causing it to migrate slower towards the cathode.
Pros: Inexpensive; visualizes the "profile" of multiple opines simultaneously; robust against crude plant debris.
Cons: Low sensitivity; semi-quantitative at best; requires toxic staining (Phenanthrenequinone); cannot easily resolve allo-octopine from octopine without specific buffer optimizations.[1]
Verdict: Excellent for rapid phenotypic screening of crown galls.[1]
Method B: HPLC with Pre-Column Derivatization
The Quantitative Chromophore Approach
Mechanism: Opines lack a strong UV chromophore.[1] They must be derivatized.
Reagent:9,10-Phenanthrenequinone (specific for monosubstituted guanidines like arginine/opines).[1]
Detection: Fluorescence (Ex 260 nm / Em 400-500 nm).[1]
Pros: High sensitivity (femtomole range); specific to guanidines (reduces background from other amino acids).[1]
Cons: Derivatization is time-consuming; matrix interference can quench fluorescence.[1]
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions that elute in the void volume of C18 columns. MS/MS provides mass-based filtering.
Pros: No derivatization required; absolute identification via mass transitions; high throughput.[1]
Cons: Requires expensive instrumentation; HILIC equilibration times are longer than C18.[1]
Part 3: Detailed Protocol – HILIC-MS/MS Determination[1]
This protocol is designed for complex matrices (e.g., Nicotiana leaf tumor extracts or soil).[1] It prioritizes the removal of ionic interferences that cause ion suppression in the MS source.
Sample Preparation (The "Clean-Up")
Direct injection of plant sap ruins mass specs.[1] This extraction uses a dual-solvent crash to precipitate proteins and polysaccharides.
Homogenization: Flash-freeze 100 mg of tumor tissue in liquid nitrogen. Grind to a fine powder.
10-15 min: 90% B (Re-equilibration - Critical for HILIC).
MS Transitions (MRM Mode):
Analyte
Precursor ()
Quantifier Product ()
Qualifier Product ()
Retention Logic
Nopaline
347.2
175.1 (Arginine moiety)
130.1
Elutes Later (More Polar)
Octopine/Allo
303.2
175.1 (Arginine moiety)
129.1
Elutes Earlier
Arginine (Ref)
175.1
70.1
60.1
Elutes First
Note on Isomers: To separate Octopine from Allo-octopine, a slower gradient (0.5% B/min slope) or a Chiralpak ZWIX(+) column is required. On standard HILIC, they may co-elute but are distinguishable from Nopaline by mass (303 vs 347).
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for extracting and identifying opines from complex biological matrices using LC-MS/MS.
References
Dessaux, Y., et al. (1992).[1] "Opine-mediated communication between Agrobacterium and crown gall tumor cells." Phytochemistry.
Otten, L., & Schilperoort, R. A. (1978).[1] "A rapid micro scale method for the detection of lysopine and nopaline dehydrogenase activities." Biochimica et Biophysica Acta.
Kishikawa, N., et al. (2004).[1][4] "Highly sensitive and selective determination of 9,10-phenanthrenequinone... with pre-column derivatization." Journal of Chromatography A.
Bott, M., et al. (2025). "High-Voltage Paper Electrophoresis (HVPE) of Cell-Wall Building Blocks." Springer Nature Experiments.
Wikipedia Contributors. "Nopaline." Wikipedia, The Free Encyclopedia.
Part 1: Physicochemical Profiling & Hazard Assessment
Operational Guide for (+)-allo-Octopine Handling and Disposal (+)-allo-Octopine is a specialized amino acid derivative (N2-[(S)-1-carboxyethyl]-L-arginine) widely utilized in opine dehydrogenase assays, plant pathology,...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide for (+)-allo-Octopine Handling and Disposal
(+)-allo-Octopine is a specialized amino acid derivative (N2-[(S)-1-carboxyethyl]-L-arginine) widely utilized in opine dehydrogenase assays, plant pathology, and Agrobacterium tumefaciens research [1]. While it exhibits a low inherent toxicity profile, its status as a laboratory-grade research chemical dictates strict adherence to federal and institutional environmental protocols.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of (+)-allo-Octopine, ensuring absolute compliance with U.S. Environmental Protection Agency (EPA) and National Institutes of Health (NIH) standards.
Before executing any disposal protocol, it is critical to understand the physicochemical nature of the compound. This informs the causality behind our handling procedures.
Property
Specification
Operational Implication
Chemical Name
(+)-allo-Octopine
Ensure the full name is written on waste tags (no acronyms) [4].
CAS Number
63358-47-4
Use for exact identification on EHS waste manifests [1].
Molecular Weight
246.26 g/mol
Relevant for stoichiometric calculations during assay prep.
Storage Temp
4°C
Store stock solutions in designated cold storage to prevent degradation.
Hazard Class
Non-hazardous (OSHA/GHS)
Low acute toxicity; however, still requires controlled disposal [2].
Solubility
Highly soluble in water
Spills can be effectively decontaminated with aqueous solutions.
The Causality of Controlled Disposal:
Although (+)-allo-Octopine is a benign opine derivative, discharging laboratory chemicals into the sanitary sewer without explicit prior approval violates the EPA CFR Dilution Prohibition (40 CFR 268.3) [3]. Pouring unapproved chemicals down the drain—even non-toxic ones—can interfere with the contaminant removal processes at Publicly Owned Treatment Works (POTW) [2]. Therefore, all (+)-allo-Octopine waste must be captured and processed through designated chemical waste streams.
Part 2: Disposal Decision Workflow
The following logic tree dictates the proper segregation of (+)-allo-Octopine waste based on its physical state and contamination profile.
Decision tree for (+)-allo-Octopine waste segregation and disposal routing.
Part 3: Operational Workflow: From Bench to Disposal
Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation check.
Protocol A: Liquid Waste Segregation & Disposal
Liquid (+)-allo-Octopine waste is typically generated from HPLC runs, enzymatic assays, or bacterial culture media.
Characterize the Matrix: Determine if the (+)-allo-Octopine is dissolved in a purely aqueous buffer or a mixed organic solvent (e.g., Methanol/Acetonitrile from HPLC mobile phases).
Select the Receptacle: Use an EPA-approved, chemically compatible container (e.g., HDPE carboy).
Validation Check: Ensure the container has a secure, leak-proof lid and is placed within a secondary containment pan away from ignition sources [4].
Execute Transfer: Using an approved funnel with a lid, slowly decant the liquid waste.
Causality: Funnel lids prevent volatile organic compound (VOC) emissions from mixed solvents and mitigate splash risks during the transfer process.
Immediate Tagging: Attach a standardized Chemical Waste Tag (e.g., NSN-7530-00-L07-5985) the moment the first drop of waste enters the container[4].
Validation Check: Verify that all constituents, including (+)-allo-Octopine and any trace solvents, are spelled out completely. Never use acronyms or brand names.
Storage & Pickup: Store the container in the laboratory of origin. Do not transport waste across public hallways for storage. Schedule an Environmental Health & Safety (EHS) pickup within 60 days of the accumulation start date [4].
Solid waste is often generated from powder weighing, accidental spills, or Agrobacterium agar plates.
Assess Biological Contamination: If the (+)-allo-Octopine was utilized in live Agrobacterium tumefaciens cultures, the waste is considered "Multihazardous" (chemical + biological).
Decontamination (If Applicable): Autoclave biologically contaminated solid waste in a certified biohazard bag.
Causality: Autoclaving neutralizes the biological pathogen, effectively reducing the waste classification from multihazardous to standard medical/chemical waste, which streamlines downstream processing.
Containment of Dry Waste: Place uncontaminated, empty reagent vials or chemically contaminated PPE (gloves, weigh boats) into a designated chemically contaminated dry waste box or a Disposable Labware & Broken Glass box [4].
Sealing and Labeling: Seal the box with tamper-evident tape and explicitly label it: "Chemically Contaminated Solid Waste - (+)-allo-Octopine".
Part 4: Spill Response & Decontamination Protocol
In the event of an accidental release of (+)-allo-Octopine powder or stock solution, execute the following immediate actions:
Isolate the Area: Restrict personnel access to the spill zone to prevent tracking the compound throughout the laboratory.
Don PPE: Equip standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat).
Containment (Solid Powder): If the spill is in dry powder form, gently cover it with damp absorbent paper.
Causality: (+)-allo-Octopine is a fine powder; sweeping it dry will cause aerosolization, leading to potential inhalation exposure and wider contamination spread.
Containment (Liquid Solution): Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
Collection: Scoop the absorbed material using a non-sparking tool and place it directly into a solid chemical waste container.
Surface Decontamination: Wash the affected benchtop or floor area with warm water and a mild detergent. Because (+)-allo-Octopine is highly water-soluble, this will effectively lift any remaining residue. Collect the resulting wash water as aqueous chemical waste.
References
National Institutes of Health (NIH). "The NIH Drain Discharge Guide." NIH Environmental Management System. URL: [Link]
Environmental Protection Agency (EPA). "40 CFR 268.3 -- Dilution prohibited as a substitute for treatment." Electronic Code of Federal Regulations (eCFR). URL: [Link]
National Institutes of Health (NIH). "NIH Waste Disposal Guide 2022 - Chemical Waste." NIH Environmental Management System. URL: [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.